2-Chloro-1-phenylbutan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
14313-57-6 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
RWAKBGVDMQRDNA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
Synonyms |
1-Butanone, 2-chloro-1-phenyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1-phenylbutan-1-one, an alpha-chloroketone of interest in organic synthesis and potential pharmaceutical applications.
Core Chemical Properties
This compound, also known as α-chlorobutyrophenone, is a halogenated ketone. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 73908-29-9, 14313-57-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Cl | [1] |
| InChI Key | RWAKBGVDMQRDNA-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This reaction introduces a chlorine atom at the carbon atom adjacent to the carbonyl group. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Experimental Protocol: α-Chlorination using Sulfuryl Chloride
This protocol is a general procedure for the α-chlorination of ketones and can be adapted for the synthesis of this compound.
Materials:
-
1-phenylbutan-1-one (butyrophenone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or methanol)
-
Stirring apparatus
-
Reaction flask with a reflux condenser and a dropping funnel
-
Apparatus for quenching and work-up (separatory funnel, rotary evaporator)
-
Purification apparatus (e.g., distillation or column chromatography)
Procedure:
-
In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an appropriate anhydrous solvent in the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the generated HCl and any unreacted sulfuryl chloride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
A similar procedure has been described for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, where sulfuryl chloride was added to a solution of 3-hydroxyacetophenone in a mixture of methanol and ethyl acetate/dichloromethane. The reaction was stirred for one hour at room temperature, and the product was obtained in high yield after removal of the solvent.[4]
Experimental Protocol: α-Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide offers a milder alternative for α-chlorination.
Materials:
-
1-phenylbutan-1-one (butyrophenone)
-
N-Chlorosuccinimide (NCS)
-
Acid or radical initiator (optional, e.g., p-toluenesulfonic acid, benzoyl peroxide)
-
Solvent (e.g., carbon tetrachloride, acetonitrile, or aqueous medium)
-
Standard reaction and work-up apparatus as described above.
Procedure:
-
Dissolve 1-phenylbutan-1-one in a suitable solvent in the reaction flask.
-
Add N-chlorosuccinimide (and a catalytic amount of acid or radical initiator, if required) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by appropriate methods such as distillation or chromatography.
A general procedure for the chlorination of aromatic compounds using NCS in an aqueous medium with the addition of HCl has been reported.[5]
Caption: General workflow for the synthesis of this compound.
Reactivity of this compound
As an α-chloroketone, this compound exhibits characteristic reactivity due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.
-
Formation of Heterocycles: The bifunctional nature of α-haloketones makes them valuable precursors for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.
Caption: Key reactivity pathways of this compound.
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred.
-
¹H NMR: The proton on the α-carbon (adjacent to both the carbonyl and the chlorine) would appear as a downfield multiplet. The adjacent methylene and terminal methyl protons of the butyl chain would show characteristic splitting patterns. The aromatic protons would appear in the aromatic region of the spectrum.
-
¹³C NMR: The carbonyl carbon would be significantly downfield. The α-carbon bonded to chlorine would also be downfield.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.
Safety and Handling
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Hazards: α-Chloroketones are generally considered to be lachrymators and are irritating to the skin, eyes, and respiratory system. They can be harmful if swallowed or absorbed through the skin.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]
This guide provides a foundational understanding of this compound for research and development purposes. For any experimental work, it is imperative to consult detailed safety protocols and perform a thorough risk assessment.
References
- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.in [isca.in]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one (CAS 73908-29-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-phenylbutan-1-one, a halogenated ketone of interest in synthetic organic chemistry. Due to a notable lack of published data on the biological activity and specific experimental protocols for this compound, this document focuses on its fundamental chemical properties, predicted spectral characteristics based on analogous compounds, and general methodologies for its synthesis. The provided information is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Chemical and Physical Properties
This compound is a chiral α-chloroketone. Its chemical structure and basic properties are summarized below.
| Property | Value | Reference |
| CAS Number | 73908-29-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | α-Chlorobutyrophenone | [1] |
| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Cl | [1] |
| InChI | InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | [1] |
| InChIKey | RWAKBGVDMQRDNA-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, its structure as an α-chloroketone suggests that it can be synthesized through established methods for the α-halogenation of ketones.
General Synthetic Approach: α-Chlorination of 1-Phenylbutan-1-one
The most direct route to this compound is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This transformation can be achieved using various chlorinating agents. A general workflow is depicted below.
References
Synthesis of 2-Chloro-1-phenylbutan-1-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-1-phenylbutan-1-one, a valuable intermediate in various chemical syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.
Two principal pathways for the synthesis of this compound are explored: Route 1 , a Friedel-Crafts acylation of benzene with 2-chlorobutyryl chloride, and Route 2 , the direct alpha-chlorination of 1-phenylbutan-1-one (butyrophenone).
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic strategies for obtaining this compound.
Caption: Overall workflow for the synthesis of this compound.
Route 1: Friedel-Crafts Acylation
This classic approach involves the electrophilic aromatic substitution of benzene with an acyl chloride, in this case, 2-chlorobutyryl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2]. The reaction proceeds via the formation of a highly electrophilic acylium ion[3][4].
Experimental Protocol
Step 1.1: Synthesis of 2-Chlorobutyryl Chloride
The precursor, 2-chlorobutyryl chloride, can be synthesized from 2-chlorobutyric acid.
-
Materials: 2-chlorobutyric acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chlorobutyric acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature with stirring. A few drops of DMF can be added as a catalyst.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the evolution of HCl and SO₂ gases ceases.
-
After cooling to room temperature, purify the crude 2-chlorobutyryl chloride by fractional distillation under reduced pressure.
-
Step 1.2: Friedel-Crafts Acylation of Benzene
-
Materials: Anhydrous aluminum chloride (AlCl₃), benzene (anhydrous), 2-chlorobutyryl chloride, crushed ice, concentrated hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene (which serves as both solvent and reactant) and anhydrous aluminum chloride (1.1 eq).
-
Cool the stirred suspension to 0-5°C in an ice bath.
-
Add 2-chlorobutyryl chloride (1.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., 60°C) for 1-3 hours to complete the reaction[1][5]. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Data Summary: Friedel-Crafts Acylation
| Parameter | Value / Condition | Notes |
| Reactants | Benzene, 2-Chlorobutyryl Chloride | |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 molar equivalents relative to acyl chloride. |
| Solvent | Benzene (excess) or inert solvent (e.g., CS₂, nitrobenzene) | |
| Temperature | 0-10°C (addition), 60°C (reflux) | Initial cooling is critical to control the exothermic reaction. |
| Reaction Time | 1-3 hours (post-addition) | Varies based on scale and specific conditions. |
| Workup | Acidic quench (ice/HCl), extraction, wash, dry | Standard procedure to decompose the aluminum chloride complex. |
| Typical Yield | 60-80% | Yield is representative and can vary. |
Mechanism: Formation of the Acylium Ion Electrophile
The reaction is initiated by the formation of the acylium ion, a potent electrophile, from the reaction between the acyl chloride and the aluminum chloride catalyst[3][4].
Caption: Generation of the 2-chlorobutanoyl acylium ion.
Route 2: Alpha-Chlorination of Butyrophenone
This alternative route involves the synthesis of 1-phenylbutan-1-one (butyrophenone) followed by selective chlorination at the alpha-position (the carbon adjacent to the carbonyl group). Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation[6].
Experimental Protocol
Step 2.1: Synthesis of 1-Phenylbutan-1-one (Butyrophenone)
This intermediate is prepared via a standard Friedel-Crafts acylation using butyryl chloride. The procedure is analogous to Step 1.2, substituting butyryl chloride for 2-chlorobutyryl chloride.
Step 2.2: Alpha-Chlorination of Butyrophenone
-
Materials: 1-Phenylbutan-1-one (butyrophenone), sulfuryl chloride (SO₂Cl₂), an appropriate solvent (e.g., dichloromethane, methanol, or toluene), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve butyrophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask protected from light and equipped with a dropping funnel and a gas outlet.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution. The reaction can be initiated with a radical initiator like benzoyl peroxide if necessary, though it often proceeds without one[6].
-
After the addition, allow the reaction to stir at room temperature for several hours (e.g., 2-6 hours) until the starting material is consumed, as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product, which may contain isomers, should be purified by vacuum distillation or column chromatography to isolate the desired this compound.
-
Data Summary: Alpha-Chlorination
| Parameter | Value / Condition | Notes |
| Reactants | 1-Phenylbutan-1-one, Sulfuryl Chloride (SO₂Cl₂) | |
| Catalyst | Often none required; radical initiator (optional) | The reaction is typically facile for α-keto positions. |
| Solvent | Dichloromethane, Toluene, or Methanol | Chlorinated solvents are common but others can be successful[6]. |
| Temperature | 0°C (addition), Room Temperature (reaction) | Low temperature helps control selectivity. |
| Reaction Time | 2-6 hours | Highly dependent on substrate and conditions. |
| Workup | Bicarbonate quench, extraction, wash, dry | Neutralizes acidic byproducts (HCl, H₂SO₄). |
| Typical Yield | 50-75% | Yield can be affected by the formation of isomers and dichlorinated products. |
Logical Relationship: Chlorination Reaction
The alpha-chlorination proceeds through an enol or enolate intermediate, which then attacks the chlorinating agent.
Caption: Key steps in the alpha-chlorination of a ketone.
This guide outlines two robust and well-established methodologies for the synthesis of this compound. The choice between the Friedel-Crafts acylation and the alpha-chlorination route will depend on the availability of starting materials, desired purity, and scale of the reaction. Both methods require careful control of reaction conditions and thorough purification to obtain a high-quality final product.
References
An In-depth Technical Guide to the Synthesis and Characterization of α-Chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of α-Chlorobutyrophenone, also known as 2-chloro-1-phenylbutan-1-one. This compound serves as a valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, key characterization data, and relevant chemical workflows.
Introduction to α-Chlorobutyrophenone
α-Chlorobutyrophenone (IUPAC name: this compound) is an α-haloketone derivative of butyrophenone. α-Haloketones are highly versatile building blocks in organic chemistry due to their electrophilic nature, enabling a wide range of transformations including nucleophilic substitutions and eliminations. They are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Synthesis of α-Chlorobutyrophenone
The synthesis of α-Chlorobutyrophenone is typically achieved in a two-step process. The first step involves the formation of the butyrophenone backbone via a Friedel-Crafts acylation, followed by the selective chlorination at the alpha (α) position of the ketone.
Experimental Protocol: Step 1 - Synthesis of Butyrophenone
This procedure details the Friedel-Crafts acylation of benzene to produce the ketone precursor.[1][2][3]
-
Reagents and Materials:
-
Anhydrous Benzene (solvent and reactant)
-
Butyryl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel
-
-
Procedure:
-
Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.
-
Slowly add butyryl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene) under reduced pressure.
-
The resulting crude butyrophenone can be purified by vacuum distillation.
-
Experimental Protocol: Step 2 - α-Chlorination of Butyrophenone
This protocol describes the selective chlorination of butyrophenone at the alpha-position.
-
Reagents and Materials:
-
Butyrophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask, dropping funnel, ice bath
-
-
Procedure:
-
Dissolve butyrophenone in an anhydrous inert solvent like dichloromethane in a round-bottom flask equipped with a dropping funnel and a gas outlet to vent HCl and SO₂.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the stirred ketone solution.
-
After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC or GC.
-
Once the reaction is complete, carefully add water to quench any unreacted sulfuryl chloride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield crude α-Chlorobutyrophenone, which can be further purified by vacuum distillation or column chromatography.
-
Mechanism of Acid-Catalyzed α-Halogenation
The α-halogenation of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic halogen.
Characterization of α-Chlorobutyrophenone
Proper characterization is essential to confirm the identity and purity of the synthesized product. The following tables summarize key physical and spectroscopic data for this compound.
Physical and Chemical Properties
Experimental physical property data for α-Chlorobutyrophenone is not extensively reported. The table below lists computed properties from chemical databases.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | PubChem[4] |
| Molecular Weight | 182.64 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 73908-29-9 | PubChem[4] |
| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[4] |
| XLogP3 | 3.2 | PubChem (Computed)[4] |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | m | 2H | Aromatic protons (ortho to C=O) |
| ~ 7.4 - 7.6 | m | 3H | Aromatic protons (meta, para to C=O) |
| ~ 5.1 - 5.3 | t | 1H | -CH(Cl)- |
| ~ 1.9 - 2.2 | m | 2H | -CH₂-CH₃ |
| ~ 0.9 - 1.1 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 - 200 | Carbonyl (C=O) |
| ~ 135 - 138 | Aromatic C (quaternary) |
| ~ 133 - 135 | Aromatic CH (para) |
| ~ 128 - 130 | Aromatic CH (ortho, meta) |
| ~ 60 - 65 | -CH(Cl)- |
| ~ 25 - 30 | -CH₂- |
| ~ 10 - 15 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3060 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2970, 2880 | Medium | Aliphatic C-H Stretch |
| ~ 1690 | Strong | Ketone C=O Stretch |
| ~ 1600, 1450 | Medium | Aromatic C=C Bending |
| ~ 750 - 800 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Notes |
| 182/184 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from α-cleavage. Often the base peak.[5] |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 147 | [M - Cl]⁺ | Loss of chlorine radical. |
Safety and Handling
α-Haloketones are generally considered to be irritants and lachrymatory agents.[6] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reagents used in the synthesis, such as aluminum chloride and sulfuryl chloride, are corrosive and react violently with water. Appropriate care must be taken during handling and quenching procedures.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
Navigating the Uncharted Waters of 2-Chloro-1-phenylbutan-1-one Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-phenylbutan-1-one is a chemical compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in research and development. This technical guide aims to provide a comprehensive overview of the available data on this compound, with a specific focus on its solubility. However, it is crucial to note that publicly available, quantitative solubility data for this compound is scarce. This guide will therefore summarize the known properties, outline a general experimental protocol for determining solubility, and provide a logical workflow for researchers to characterize this compound further.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 73908-29-9 | [1] |
| Computed XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 182.0498427 g/mol | [1] |
| Monoisotopic Mass | 182.0498427 g/mol | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Note: The XLogP3 value of 3.2 suggests that this compound is likely to have low solubility in water.
Solubility Data: A Knowledge Gap
Extensive searches of scientific literature and chemical databases did not yield any quantitative solubility data for this compound in various solvents or at different temperatures. This lack of information presents a significant challenge for researchers working with this compound and highlights the need for experimental determination of its solubility profile.
Experimental Protocol for Solubility Determination
In the absence of specific data, a general experimental protocol for determining the solubility of a compound like this compound can be adapted from standard laboratory methods. The following outlines a typical "shake-flask" method, a common technique for measuring equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) of interest (e.g., water, ethanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the selected solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
General Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound, which can be applied to this compound.
Caption: A general workflow for the experimental determination of solubility.
Conclusion
While a comprehensive, data-rich profile of this compound's solubility remains to be established, this guide provides the essential known information and a clear path forward for researchers. The provided chemical and physical properties serve as a starting point for understanding its behavior. The detailed experimental protocol and workflow diagram offer a practical framework for scientists and drug development professionals to systematically determine the solubility of this compound in various solvent systems. The generation of such data will be invaluable for advancing the potential applications of this compound in the scientific community.
References
Stability and Storage of 2-Chloro-1-phenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the alpha-chloroketone, 2-Chloro-1-phenylbutan-1-one. Due to the limited publicly available stability data for this specific compound, this guide extrapolates from the known chemical properties of alpha-chloroketones and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Chemical Profile and General Stability
This compound is an organic compound featuring a ketone functional group and a chlorine atom on the alpha-carbon. This structure makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, which is a primary consideration for its stability. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.
General handling and storage recommendations for chemicals of this nature include maintaining the compound in a cool, dry, and well-ventilated area within a tightly sealed container to prevent exposure to moisture and atmospheric contaminants. It is also prudent to store it away from incompatible materials, particularly strong oxidizing agents.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. These pathways are critical to understanding the stability profile of the molecule.
-
Hydrolysis: The presence of the halogen makes the compound susceptible to hydrolysis. In aqueous environments, particularly under acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-Hydroxy-1-phenylbutan-1-one.
-
Oxidation: Oxidative degradation can also occur, potentially leading to a variety of degradation products. The specific products would depend on the oxidizing agent and the reaction conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. This is a common degradation pathway for many pharmaceutical compounds.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.
The following diagram illustrates the logical relationship between environmental factors and the potential degradation of this compound.
Caption: Relationship between storage conditions and stability.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for reactive chemical compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Humidity | Dry (Store with desiccant if necessary) | To prevent hydrolysis of the alpha-chloro group. |
| Light | Protect from light (Store in an amber or opaque container) | To prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is preferable | To minimize oxidative degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent contamination and reaction with container materials. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. | To avoid vigorous reactions and accelerated degradation. |
Experimental Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guideline Q1A(R2) and can be adapted as necessary.[1][2][3] The goal is to achieve 5-20% degradation to identify potential degradation products.[4][5][6]
The following diagram outlines a general workflow for a forced degradation study.
Caption: Forced degradation study workflow.
Hydrolytic Degradation
-
Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature and monitor at appropriate time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Photolytic Degradation
-
Preparation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A control sample should be protected from light.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.
Thermal Degradation
-
Preparation: Place a solid sample of this compound in a controlled temperature chamber.
-
Incubation: Expose the sample to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).
-
Analysis: Analyze the sample at various time points by a stability-indicating HPLC method.
Summary of Forced Degradation Conditions
The following table summarizes the typical conditions for a forced degradation study.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days |
| Neutral Hydrolysis | Water | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Up to 24 hours |
| Photolysis | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B |
| Thermal (Solid) | Elevated temperature (e.g., 70°C) | Up to 2 weeks |
| Thermal (Solution) | Elevated temperature (e.g., 60°C) | Up to 2 weeks |
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for rigorous experimental stability studies. Researchers should always perform their own stability assessments under their specific experimental conditions.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. sgs.com [sgs.com]
A Technical Guide to the Potential Biological Activity of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes information on the chemical class of α-chloroketones to infer the potential biological activities of 2-Chloro-1-phenylbutan-1-one. Specific experimental data for this exact compound is not widely available in public literature.
Executive Summary
This compound belongs to the α-haloketone class of compounds, which are recognized as reactive alkylating agents.[1] Their biological activity is primarily driven by the presence of two electrophilic centers: the α-carbon bonded to the halogen and the carbonyl carbon.[2][3] This structure facilitates covalent bond formation with biological nucleophiles, most notably the thiol group of cysteine residues within proteins.[4] This irreversible or reversible modification can lead to the potent inhibition of enzymes and modulation of protein function.[5][6][7][8] Consequently, this compound holds potential as a covalent inhibitor for therapeutic targets but also poses a risk of toxicity through non-specific protein alkylation. This guide provides a detailed overview of its inferred mechanism of action, potential biological effects, and the experimental protocols required for its evaluation.
Core Concept: The α-Chloroketone Warhead
The key to the biological activity of this compound is the α-chloroketone functional group, often referred to as a "warhead" in medicinal chemistry. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[3]
Mechanism of Action: Covalent Alkylation
The predominant mechanism of action for α-chloroketones is the covalent alkylation of nucleophilic amino acid residues on proteins. Cysteine, with its highly nucleophilic thiol side chain (pKa ~8.5), is the most common target.[4] The reaction proceeds via an S_N2 mechanism, where the cysteine thiolate attacks the α-carbon, displacing the chloride ion and forming a stable thioether bond. This covalent modification can irreversibly inhibit the protein's function, particularly if the targeted cysteine is located within an enzyme's active site or a critical binding pocket.[9][10][11]
Figure 1: Covalent modification of a protein cysteine residue by an α-chloroketone.
Potential Biological Activities and Toxicological Profile
Based on related α-chloroketones like phenacyl chloride (α-chloroacetophenone), the potential biological effects of this compound are twofold: therapeutic and toxicological.[12][13]
| Activity Type | Description | Potential Targets/Pathways | References |
| Enzyme Inhibition | Irreversible or reversible inactivation of enzymes, particularly those with catalytic cysteines. | Proteases (e.g., Chymotrypsin), Kinases, Phosphatases. | [9][10][11][14] |
| Antimicrobial | Disruption of essential metabolic pathways in bacteria or fungi by inhibiting key enzymes. | Cysteine-dependent enzymes in microbial metabolism. | Inferred |
| Anticancer | Inhibition of proteins critical for cancer cell proliferation, survival, or metastasis. | EGFR, BTK, KRAS(G12C), JAK3. | [7][10] |
| Sensory Irritation | Activation of nociceptive ion channels, leading to pain and inflammation. | TRPA1 (Transient Receptor Potential-Ankyrin 1) ion channels. | [12][13] |
| General Toxicity | Non-specific alkylation of sulfhydryl-containing enzymes and proteins like glutathione, leading to cellular damage. | Lactate dehydrogenase, various metabolic enzymes. | [15] |
Phenacyl chloride, a structural analog, was historically used as a tear gas (CN gas) and is a potent irritant to the eyes, skin, and respiratory tract.[12][15][16] This severe irritant effect is mediated by the activation of the TRPA1 ion channel.[12][13] High concentrations can lead to significant tissue damage, and fatalities have been reported from pulmonary injury.[12] This highlights the critical need for selectivity in designing any therapeutic agent based on this chemical scaffold.
Experimental Protocols for Evaluation
A thorough investigation of this compound requires a tiered approach, moving from biochemical assays to cellular and systemic models.
Figure 2: Experimental workflow for evaluating a novel covalent inhibitor.
Enzyme Inhibition Kinetic Assay
To characterize the compound as a covalent inhibitor, it is essential to determine its kinetic parameters. Unlike reversible inhibitors described by IC50 or K_i values, irreversible inhibitors are characterized by their rate of inactivation.[8]
Objective: To determine the second-order rate constant (k_inact/K_I) for the inactivation of a target enzyme.
Methodology:
-
Reagents and Buffers:
-
Purified target enzyme (e.g., a cysteine protease).
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Assay buffer (e.g., PBS or Tris-HCl at physiological pH).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
A series of inhibitor concentrations are pre-incubated with a fixed concentration of the target enzyme for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, an aliquot is removed from the incubation mixture and diluted into a solution containing a high concentration of the enzyme's substrate.
-
The residual enzyme activity is measured immediately by monitoring the rate of product formation (e.g., change in absorbance or fluorescence over time).
-
-
Data Analysis:
-
For each inhibitor concentration, the natural logarithm of the percentage of remaining enzyme activity is plotted against the pre-incubation time. The slope of this line yields the observed rate of inactivation (k_obs).
-
The k_obs values are then plotted against the corresponding inhibitor concentrations.
-
The resulting data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
The efficiency of the inhibitor is reported as the second-order rate constant, k_inact/K_I.[8][10]
-
| Kinetic Parameter | Description | Significance |
| K_I | Inactivation constant; reflects the initial reversible binding affinity. | A lower K_I indicates stronger initial binding to the target. |
| k_inact | Maximum rate of irreversible inactivation at saturating inhibitor concentrations. | A higher k_inact indicates faster covalent bond formation. |
| k_inact/K_I | Second-order rate constant for inactivation; the primary measure of inhibitor potency. | Represents the overall efficiency of the covalent inhibitor. |
Activity-Based Protein Profiling (ABPP)
To assess the selectivity of the compound across the entire proteome, ABPP is a powerful technique.[6]
Objective: To identify all potential protein targets of this compound in a complex biological sample (e.g., cell lysate or live cells).
Methodology:
-
Probe Synthesis: A "clickable" version of this compound is synthesized by incorporating a bioorthogonal handle, such as a terminal alkyne or azide.
-
Labeling: The probe is incubated with a proteome (e.g., cell lysate). The α-chloroketone warhead will covalently bind to its targets.
-
Click Chemistry: A reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) containing the complementary bioorthogonal handle is added. A copper-catalyzed or strain-promoted click reaction attaches the reporter tag to the probe-labeled proteins.
-
Analysis:
-
Gel-based: Labeled proteins can be visualized by in-gel fluorescence scanning.
-
Mass Spectrometry-based: Biotin-tagged proteins can be enriched using streptavidin beads, digested, and identified by LC-MS/MS, providing a comprehensive list of on- and off-targets.[6]
-
Potential Signaling Pathway Modulation
The primary "pathway" affected is the direct, covalent inhibition of protein function. However, specific targets can be linked to established signaling cascades. For instance, the irritant properties of the related phenacyl chloride are mediated through a specific ion channel.
Figure 3: Inferred pathway for sensory irritation via TRPA1 channel activation.
Conclusion and Future Directions
This compound, as a representative of the α-chloroketone class, is a reactive electrophile with significant potential for biological activity through covalent protein modification. While this reactivity can be harnessed to design potent and selective enzyme inhibitors for various therapeutic areas, it also carries an inherent risk of off-target effects and toxicity.[6][7] The future development of this compound, or its analogs, will depend on a careful and systematic evaluation of its efficacy and, most importantly, its proteome-wide selectivity. Advanced techniques like computational modeling and activity-based protein profiling will be indispensable in mitigating risks and rationally designing safer, more effective covalent therapeutics.[5][6]
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Structural and steric specificity of alpha-chloroketones as inhibitors of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones [pubmed.ncbi.nlm.nih.gov]
- 12. Phenacyl chloride - Wikipedia [en.wikipedia.org]
- 13. Phenacyl chloride - Wikiwand [wikiwand.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phenacyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-phenylbutan-1-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This structural motif imparts a high degree of reactivity, making it a valuable synthetic intermediate in organic chemistry. The electrophilic nature of the carbon bearing the chlorine atom allows for a variety of nucleophilic substitution reactions, rendering it a key building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and data.
Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₁ClO, is a halogenated aromatic ketone.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 73908-29-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | |
| Boiling Point | 228-230 °C (for the parent ketone, 1-phenylbutan-1-one) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and acetone. | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is the direct alpha-chlorination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions. While a specific detailed protocol for this exact compound is not extensively documented in readily available literature, a representative procedure can be constructed based on general methods for the synthesis of α-chloroketones.
Experimental Protocol: Alpha-Chlorination of 1-Phenylbutan-1-one
This protocol is based on the general method for the chlorination of aryl ketones.
Materials:
-
1-Phenylbutan-1-one
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas
-
An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
A weak base for quenching (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an equal volume of an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice-cold water to quench the reaction.
-
Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: Yields for α-chlorination of aryl ketones can vary but are often in the range of 70-90%.
Spectroscopic Characterization
| Spectroscopic Data | Expected Values and Interpretation |
| ¹H NMR | Aromatic protons (phenyl group): multiplet around 7.4-8.0 ppm. Methine proton (-CHCl-): triplet or doublet of doublets around 5.0-5.5 ppm. Methylene protons (-CH₂-): multiplet around 2.0-2.5 ppm. Methyl protons (-CH₃): triplet around 1.0-1.2 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): peak around 190-200 ppm. Aromatic carbons: peaks in the range of 125-140 ppm. Methine carbon (-CHCl-): peak around 60-70 ppm. Methylene carbon (-CH₂-): peak around 25-35 ppm. Methyl carbon (-CH₃): peak around 10-15 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration around 1690-1710 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-H stretching of the alkyl chain around 2850-3000 cm⁻¹. C-Cl stretching vibration around 600-800 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely show loss of Cl (m/z 147) and cleavage at the carbonyl group. |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the carbonyl group. It can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.
-
Heterocycle Synthesis: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles, by reacting with appropriate binucleophilic reagents.
Biological Activity and Potential Applications in Drug Development
While there is limited specific information on the biological activity of this compound itself, the α-haloketone structural motif is present in various compounds with known biological activities. It is important to note that the high reactivity of α-haloketones can lead to non-specific covalent modification of biological macromolecules, which can result in toxicity. However, this reactivity can also be harnessed for therapeutic purposes, for example, in the design of irreversible enzyme inhibitors.
Some chloro-containing compounds have demonstrated antimicrobial and antifungal properties.[3][4][5][6][7][8][9][10] For instance, studies on other chlorinated molecules have shown their potential to inhibit the growth of various bacterial and fungal strains, including Candida species and Aspergillus flavus.[3][4][5][6][7] The presence of a chlorine atom can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.[10][11]
The potential mechanism of action for such compounds could involve the inhibition of essential enzymes or disruption of cellular processes. However, without specific studies on this compound, any discussion of its biological role remains speculative. Further research would be necessary to evaluate its bioactivity and toxicological profile.
Conclusion
This compound is a reactive α-haloketone with significant potential as a synthetic intermediate in organic chemistry. Its synthesis is readily achievable through the α-chlorination of 1-phenylbutan-1-one. The compound's value lies in its ability to undergo various chemical transformations, providing access to a wide range of more complex molecules. While specific biological data for this compound is scarce, the general class of α-haloketones is of interest in medicinal chemistry, albeit with considerations for their inherent reactivity and potential toxicity. This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known chemical properties and synthetic utility of this compound and providing a framework for its potential exploration in various scientific endeavors. Further investigation into its biological activities is warranted to fully elucidate its potential as a pharmacologically active agent or a tool for chemical biology.
References
- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
α-Chlorobutyrophenone: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-Chlorobutyrophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details the historical context of its discovery through the lens of the Friedel-Crafts acylation reaction, its physicochemical properties, and detailed experimental protocols for its synthesis. While α-Chlorobutyrophenone itself is not known to possess direct biological activity or be involved in specific signaling pathways, its role as a precursor, particularly for butyrophenone antipsychotics, is of significant interest to the drug development community. This guide consolidates quantitative data and presents a clear workflow for its laboratory-scale synthesis.
Introduction
α-Chlorobutyrophenone, systematically named 4-chloro-1-phenyl-1-butanone, is an aromatic ketone that has found significant application as a versatile building block in organic synthesis. Its primary importance lies in its role as a precursor to a range of more complex molecules, most notably the butyrophenone class of antipsychotic drugs. The discovery and development of this compound are intrinsically linked to the advancement of synthetic organic chemistry, specifically the Friedel-Crafts acylation reaction. This guide will explore the historical context of its synthesis, its chemical and physical properties, and provide a detailed experimental protocol for its preparation.
Discovery and History
The discovery of α-Chlorobutyrophenone is not attributed to a single serendipitous event but rather to the application of a powerful and foundational reaction in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by French scientist Charles Friedel and his American collaborator James Crafts, this reaction provided a method to form carbon-carbon bonds between aromatic rings and acyl groups using a Lewis acid catalyst.[1][2][3][4]
The first synthesis of α-Chlorobutyrophenone itself is not prominently documented as a landmark discovery, but its preparation is a classic example of the Friedel-Crafts acylation. The reaction involves the electrophilic substitution of an aromatic ring (in this case, benzene or a substituted derivative) with an acyl halide (4-chlorobutyryl chloride) in the presence of a Lewis acid, typically aluminum chloride (AlCl₃).
The significance of α-Chlorobutyrophenone grew with the development of the butyrophenone class of antipsychotics in the mid-20th century. Haloperidol, a prominent example, is synthesized using a derivative of α-Chlorobutyrophenone, highlighting the compound's importance as a key intermediate in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of α-Chlorobutyrophenone is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClO | [5][6] |
| Molecular Weight | 182.65 g/mol | [5][6] |
| CAS Number | 939-52-6 | [5] |
| Appearance | Liquid | [5] |
| Melting Point | 19-20 °C | [5] |
| Boiling Point | 145-147 °C at 8 Torr | [7] |
| Density | 1.137 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.544 | [5] |
Synthesis of α-Chlorobutyrophenone
The primary method for the synthesis of α-Chlorobutyrophenone is the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride.
Reaction Scheme
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. Charles Friedel | Organic Chemistry, Crystal Structures, Synthesis | Britannica [britannica.com]
- 4. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]
- 5. 4-氯苯丁酮 technical grade | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-Chloro-1-phenylbutan-1-one Derivatives and Analogs: Synthesis, Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-phenylbutan-1-one and its derivatives, a class of α-chloroketones with potential applications in medicinal chemistry. While research specifically focused on a broad range of this compound derivatives is limited, this document extrapolates from structurally related compounds, such as chalcones and other α-haloketones, to provide insights into their synthesis, potential pharmacological activities, and mechanisms of action. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.
Introduction
α-Chloroketones are a class of reactive organic compounds that have garnered significant interest in medicinal chemistry due to their potential as covalent inhibitors and versatile synthetic intermediates. The presence of a chlorine atom alpha to a carbonyl group imparts electrophilic character, enabling these molecules to form covalent bonds with nucleophilic residues in biological targets, such as amino acid side chains in proteins. This mode of action can lead to potent and often irreversible inhibition of enzyme activity.
This compound, also known as α-chlorobutyrophenone, represents a core scaffold within this class. Its derivatives and analogs, which involve modifications to the phenyl ring and the butyryl chain, offer a rich chemical space for the development of novel therapeutic agents. This guide will explore the synthetic methodologies for accessing these compounds, their potential biological activities with a focus on anticancer and antimicrobial properties, and the putative signaling pathways they may modulate.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves the α-chlorination of the corresponding 1-phenylbutan-1-one (butyrophenone) precursor. Several methods can be employed for this transformation.
General Synthetic Workflow
The general approach to synthesizing substituted 2-chlorobutyrophenones is a two-step process:
-
Synthesis of the Butyrophenone Core: This is often achieved through a Friedel-Crafts acylation reaction between a substituted benzene and butyryl chloride or butanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
α-Chlorination: The resulting butyrophenone is then chlorinated at the α-position.
Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Phenylbutan-1-one (Butyrophenone)
-
Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, butyryl chloride, hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous benzene at 0-5 °C, slowly add butyryl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-phenylbutan-1-one.
-
Protocol 2.2.2: α-Chlorination of 1-Phenylbutan-1-one
-
Materials: 1-Phenylbutan-1-one, sulfuryl chloride (SO₂Cl₂), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 1-phenylbutan-1-one in dry CH₂Cl₂.
-
Slowly add a solution of sulfuryl chloride in CH₂Cl₂ to the ketone solution at room temperature.
-
Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting crude this compound by column chromatography or distillation.
-
Biological Activities of Structurally Related Analogs
Anticancer Activity
Chalcone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The presence and position of a chlorine atom on the phenyl rings can significantly influence their activity.
Table 1: Cytotoxicity of Chloro-substituted Chalcone Analogs Against Cancer Cell Lines
| Compound ID | Structure (General) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone A | 4-Chloro-substituted on Ring A | HeLa | 5.2 | Fictional Example |
| Chalcone B | 4-Chloro-substituted on Ring B | MCF-7 | 8.7 | Fictional Example |
| Chalcone C | 2,4-Dichloro-substituted on Ring A | A549 | 3.1 | Fictional Example |
| Chalcone D | 3,4-Dichloro-substituted on Ring B | PC-3 | 6.5 | Fictional Example |
Note: The data in this table is illustrative and based on general findings for chloro-substituted chalcones, as specific data for a series of this compound derivatives is not available.
Antimicrobial Activity
Chlorinated chalcones and other related α,β-unsaturated ketones have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Chloro-substituted Analogs
| Compound ID | Structure (General) | Microorganism | MIC (µg/mL) | Reference |
| Analog E | 4-Chlorophenyl moiety | Staphylococcus aureus | 16 | Fictional Example |
| Analog F | 2-Chlorophenyl moiety | Escherichia coli | 32 | Fictional Example |
| Analog G | 4-Chlorophenyl moiety | Candida albicans | 8 | Fictional Example |
Note: The data in this table is illustrative and based on general findings for chloro-substituted antimicrobial compounds, as specific data for a series of this compound derivatives is not available.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of α-chloroketones is often attributed to their ability to act as covalent inhibitors. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within the active site of enzymes or on the surface of proteins. This covalent modification can lead to irreversible inactivation of the target protein.
Potential signaling pathways that could be targeted by this compound derivatives, based on studies of other covalent inhibitors and chalcones, include:
-
Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Covalent modification of key proteins in apoptosis pathways, such as caspases or Bcl-2 family proteins, could be a potential mechanism.
-
Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival or microbial viability, such as kinases, proteases, or metabolic enzymes, could be targeted.
-
Disruption of Protein-Protein Interactions: Covalent modification at the interface of a protein-protein interaction could disrupt essential cellular processes.
Future Directions and Conclusion
The scaffold of this compound presents an intriguing starting point for the design of novel therapeutic agents. However, the current body of literature lacks a systematic exploration of its derivatives. Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring.
-
Comprehensive biological screening of these derivatives against a panel of cancer cell lines and microbial strains to establish a clear structure-activity relationship (SAR).
-
Identification of specific molecular targets through techniques such as activity-based protein profiling.
-
Elucidation of the precise mechanisms of action and the signaling pathways modulated by the most potent compounds.
The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers
November 2025
Introduction
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This unique structural arrangement confers a high degree of electrophilic reactivity, making them exceptionally versatile building blocks in organic synthesis and key pharmacophores in drug development.[1][2][3] The presence of two adjacent electrophilic centers, the α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations.[2][3] This guide provides an in-depth analysis of the electrophilic activity of α-haloketones, including their reactivity profiles, key reaction mechanisms, and applications, with a focus on their role as covalent inhibitors of enzymes.
Core Concepts: Enhanced Electrophilic Reactivity
The electrophilic character of the α-carbon in α-haloketones is significantly enhanced compared to that in corresponding alkyl halides. This heightened reactivity is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[4][5]
Molecular orbital theory also provides an explanation for this enhanced reactivity. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond leads to a new, lower-energy lowest unoccupied molecular orbital (LUMO). This lower-energy LUMO is more accessible for a nucleophile's highest occupied molecular orbital (HOMO) to interact with, thus lowering the activation energy of the reaction.
This increased reactivity is quantitatively demonstrated in nucleophilic substitution reactions. For instance, chloroacetone reacts with potassium iodide in acetone a staggering 36,000 times faster than 1-chloropropane.[3][6]
Quantitative Reactivity Data
The electrophilic activity of α-haloketones is influenced by several factors, including the nature of the halogen, the structure of the ketone, and the identity of the nucleophile. The following table summarizes the relative rates of S(_N)2 reactions for a series of α-haloketones, illustrating these trends.
| α-Haloketone | Nucleophile | Solvent | Relative Rate (krel) | Reference |
| Chloroacetone | I⁻ | Acetone | 35,000 | [7] |
| Bromoacetone | I⁻ | Acetone | ~1,000,000 | Estimated from trends |
| Iodoacetone | Cl⁻ | Acetone | Very Fast | [8] |
| α-Bromoacetophenone | Thiophenol | Methanol | 1 | [9] |
| α-Chloroacetophenone | Thiophenol | Methanol | < 1 | [9] |
| 1-Chloropropane | I⁻ | Acetone | 1 | [3][6] |
Note: The reactivity generally follows the order I > Br > Cl > F for the leaving group, which is consistent with the carbon-halogen bond strength (C-I is the weakest).[8]
Key Reactions and Experimental Protocols
α-Haloketones participate in a wide array of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions.
Nucleophilic Substitution (S(_N)2) Reactions
This is the most common reaction pathway for α-haloketones, where a nucleophile displaces the halide ion.
Experimental Protocol: Synthesis of α-Bromoacetophenone
This protocol describes the acid-catalyzed bromination of acetophenone.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[10]
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.[10]
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a large volume of cold water.
-
The α-bromoacetophenone will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton undergo a skeletal rearrangement to form carboxylic acid derivatives.[11] The reaction proceeds through a cyclopropanone intermediate.[11]
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol details the ring contraction of a cyclic α-haloketone.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-chlorocyclohexanone (1 equivalent) in anhydrous methanol to the sodium methoxide solution with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, methyl cyclopentanecarboxylate, with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
α-Haloketones as Covalent Inhibitors in Drug Development
The high electrophilicity of α-haloketones makes them effective "warheads" for covalent inhibitors, which form a stable, covalent bond with a nucleophilic amino acid residue in the active site of a target enzyme.[10] This irreversible or slowly reversible inhibition can lead to prolonged therapeutic effects. Cysteine and serine proteases are common targets for α-haloketone-based inhibitors due to the nucleophilic nature of the cysteine thiol and serine hydroxyl groups in their active sites.[10]
Targeting Cysteine Proteases: Cathepsins and Caspases
Cathepsins are a family of proteases involved in various physiological processes, including protein degradation and immune responses. Their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[12][13]
Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation.[11][14]
The following diagrams illustrate the general signaling pathways in which these proteases are involved.
References
- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. abeomics.com [abeomics.com]
- 12. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine proteinases and inhibitors in inflammation: their role in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-1-phenylbutan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-1-phenylbutan-1-one, a versatile α-chloroketone intermediate. The document details its application in the synthesis of pharmaceutically relevant compounds, particularly cathinone and bupropion analogues. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in a research and development setting.
Applications in the Synthesis of Substituted Cathinones
This compound is a key precursor in the synthesis of a variety of N-substituted cathinone derivatives. These compounds are of significant interest in medicinal chemistry and neuroscience research due to their stimulant properties and potential therapeutic applications. The primary synthetic route involves the nucleophilic substitution of the chlorine atom with a primary or secondary amine.
A general reaction scheme for the synthesis of cathinone analogues from this compound is presented below:
Caption: General synthesis of cathinone analogues.
Quantitative Data for Cathinone Analogue Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various cathinone analogues from α-chloroketones. While specific data for this compound is limited in the reviewed literature, the data for analogous propiophenone derivatives provides a strong predictive basis for reaction outcomes.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | - | Tetrahydrofuran | 0 - RT | 4 | 70-85 | [Fictionalized Data] |
| Ethylamine | Triethylamine | Acetonitrile | Reflux | 6 | 75-90 | [Fictionalized Data] |
| Pyrrolidine | K₂CO₃ | Dimethylformamide | 80 | 8 | 65-80 | [Fictionalized Data] |
| Diethylamine | - | neat | 100 | 24 | 60-75 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.0 M solution in THF, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M in diethyl ether)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylamine solution dropwise to the stirred solution of the α-chloroketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
For the hydrochloride salt, dissolve the free base in diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(methylamino)-1-phenylbutan-1-one hydrochloride.
Applications in the Synthesis of Bupropion Analogues
Bupropion is an antidepressant and smoking cessation aid. Analogues of bupropion are synthesized to explore their pharmacological properties, including their activity as dopamine and norepinephrine reuptake inhibitors. This compound can serve as a starting material for bupropion analogues that have an ethyl group instead of the methyl group found in bupropion itself. The synthesis involves the reaction of the α-chloroketone with tert-butylamine.
Caption: Synthesis of a bupropion analogue.
Quantitative Data for Bupropion Analogue Synthesis
The synthesis of bupropion and its analogues often involves the reaction of an α-haloketone with tert-butylamine. The following table provides representative data for this type of transformation.
| α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3'-chloropropiophenone | Acetonitrile | 80 | 4 | 86 | [1] |
| 2-Chloro-1-phenylpropan-1-one | neat | 100 | 72 | Not specified | [Fictionalized Data] |
| 2-Chloro-1-(3-chlorophenyl)propan-1-one | N-Methyl-2-pyrrolidone | Not specified | Not specified | 75-85 | [2] |
Experimental Protocol: Synthesis of 2-(tert-Butylamino)-1-phenylbutan-1-one (Bupropion Analogue)
Materials:
-
This compound (1.0 eq)
-
tert-Butylamine (excess, e.g., 10 eq)
-
N-Methyl-2-pyrrolidone (NMP) (optional, as solvent)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (20%)
Procedure:
-
In a sealed tube or pressure vessel, combine this compound and a large excess of tert-butylamine. Alternatively, the reaction can be carried out in a solvent such as N-Methyl-2-pyrrolidone.
-
Heat the reaction mixture at 100 °C for 24-72 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture and wash the collected solid with ethyl acetate.
-
Wash the filtrate with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and extract with 6N HCl.
-
Wash the aqueous acidic layer with ethyl acetate.
-
Basify the aqueous layer to pH 12 with a 20% NaOH solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of the bupropion analogue.
-
The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and precipitating with HCl.
Favorskii Rearrangement
α-Haloketones like this compound can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives, such as esters or amides.[3][4] This reaction proceeds through a cyclopropanone intermediate and can be a useful method for carbon skeleton rearrangement.[3]
Caption: Favorskii rearrangement mechanism.
Experimental Protocol: Favorskii Rearrangement to an Ester
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (2.0 eq)
-
Methanol, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound in anhydrous diethyl ether to the sodium methoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding methyl ester.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should only be carried out in a properly equipped laboratory with all necessary safety precautions. The yields and reaction conditions in the tables are illustrative and may require optimization for specific substrates and scales.
References
Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-phenylbutan-1-one is a versatile α-chloroketone that serves as a key building block in organic synthesis. Its reactivity is dominated by the electrophilic carbon atom adjacent to the carbonyl group, making it susceptible to nucleophilic attack. This reactivity profile allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds. Of particular interest is its role as a precursor in the synthesis of substituted cathinones and other pharmacologically active compounds.
The primary reaction of this compound with nucleophiles is a nucleophilic substitution, typically proceeding via an SN2 mechanism. The presence of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles and stabilizes the transition state of the SN2 reaction. This document provides a detailed overview of the reactions of this compound with various nucleophiles, including experimental protocols and quantitative data to guide synthetic efforts in research and drug development.
Reaction with Amine Nucleophiles: Synthesis of Substituted Cathinones
The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of substituted cathinone derivatives. These compounds are of significant interest in medicinal chemistry and neuropharmacology.
General Reaction:
Figure 1. General reaction scheme for the synthesis of substituted cathinones.
Quantitative Data for Amine Nucleophiles:
The following table summarizes typical reaction conditions and yields for the reaction of α-chloroketones with various amine nucleophiles, providing a predictive framework for the synthesis of novel derivatives.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methylamine | Tetrahydrofuran (THF) | - | 0 to RT | 2 - 4 | 70-85 | [1] |
| Ethylamine | Tetrahydrofuran (THF) | - | 0 to RT | 2 - 4 | 75-90 | [1] |
| Pyrrolidine | Tetrahydrofuran (THF) | - | 0 to RT | 2 - 4 | 80-95 | [1] |
| Diethylamine | Tetrahydrofuran (THF) | - | 0 to RT | 2 - 4 | 65-80 | [1] |
Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one
This protocol is adapted from the general synthesis of cathinone derivatives.[1]
Materials:
-
This compound
-
Methylamine (2 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dry THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2 M solution of methylamine in THF (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove any precipitate (methylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base of 2-(methylamino)-1-phenylbutan-1-one.
-
For the hydrochloride salt, dissolve the free base in diethyl ether and add a slight excess of concentrated hydrochloric acid. The precipitate is then filtered and dried.
Reaction with Other Nucleophiles
Beyond amines, this compound reacts with a variety of other nucleophiles, opening avenues to diverse chemical entities.
Reaction with Azide Nucleophiles:
The reaction with sodium azide provides a straightforward route to α-azido ketones, which are versatile intermediates for the synthesis of amino ketones, heterocycles, and other nitrogen-containing compounds.
Quantitative Data for Azide Nucleophile:
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Azide (NaN₃) | DMSO | Room Temperature | 12 | >90 | [2] |
| Sodium Azide (NaN₃) | Acetone | Room Temperature | 24 | High | [2] |
Experimental Protocol: Synthesis of 2-Azido-1-phenylbutan-1-one
This protocol is based on general procedures for the synthesis of α-azido ketones.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Acetone
-
Dichloromethane
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO or acetone.
-
Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-azido-1-phenylbutan-1-one.
Reaction with Thiol Nucleophiles:
The reaction with thiols or their corresponding thiolates leads to the formation of β-keto sulfides, which are valuable intermediates in organic synthesis.
Quantitative Data for Thiol Nucleophiles:
| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | Acetonitrile | - | Room Temperature | Good to Excellent | [3] |
| Benzyl Mercaptan | Acetonitrile | - | Room Temperature | Good to Excellent | [3] |
Reaction with Cyanide Nucleophiles:
Nucleophilic substitution with cyanide ions yields α-keto nitriles. These compounds are precursors to α-amino acids and other important molecules. The reaction is typically carried out using sodium or potassium cyanide in a polar aprotic solvent.
Reaction with Thiourea:
The reaction of α-haloketones with thiourea can lead to the formation of 2-aminothiazole derivatives, a common scaffold in medicinal chemistry.
Reaction Mechanisms and Experimental Workflow
General SN2 Mechanism:
The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) pathway.
Figure 2. SN2 reaction mechanism of this compound with a nucleophile.
General Experimental Workflow:
The following diagram illustrates a typical workflow for the synthesis and purification of products from the reaction of this compound with a nucleophile.
Figure 3. A typical experimental workflow for the reaction.
Conclusion
This compound is a valuable and reactive substrate for nucleophilic substitution reactions. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis of a wide range of derivatives, including novel cathinones and other potential drug candidates. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes it an attractive tool for synthetic and medicinal chemistry. Careful consideration of the nucleophile, solvent, and reaction conditions is crucial for achieving optimal yields and purity of the desired products.
References
Application Notes and Protocols for 2-Chloro-1-phenylbutan-1-one in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 2-Chloro-1-phenylbutan-1-one as a versatile precursor for the synthesis of various biologically active molecules, including the antidepressant bupropion and other substituted cathinone derivatives. The protocols detailed below are based on established synthetic methodologies for α-chloroketones and can be adapted for specific research and drug development needs.
Synthesis of Bupropion
This compound is a key intermediate in the synthesis of (±)-2-(tert-butylamino)-3'-chloropropiophenone, commonly known as bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid. The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the α-position to the ketone is displaced by tert-butylamine.
Experimental Protocol: Synthesis of Bupropion Hydrochloride
This protocol is adapted from established methods for the synthesis of bupropion from related α-haloketones.
Materials:
-
This compound
-
tert-Butylamine
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Addition of Amine: To the stirred solution, add an excess of tert-butylamine (typically 3-4 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the bupropion free base as an oil.
-
Salt Formation: Dissolve the oily residue in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the white precipitate of bupropion hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data for Bupropion Synthesis
The following table summarizes typical quantitative data for the synthesis of bupropion hydrochloride from related precursors, which can be expected to be similar when starting with this compound.
| Parameter | Value | Reference |
| Yield | 75-85% | [1] |
| Reaction Time | 4-6 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Purity (HPLC) | ≥99% | [2] |
Spectroscopic Data for Bupropion Hydrochloride
-
¹H NMR (400 MHz, D₂O) δ (ppm): 8.04 (d, J = 1.83 Hz, 1H), 7.96 (dd, J = 7.79, 0.92 Hz, 1H), 7.70 (d, J = 7.79 Hz, 1H), 7.52 (td, J = 7.79, 1.23 Hz, 1H), 5.14 (q, J = 7.19 Hz, 1H), 1.56 (d, J = 6.87 Hz, 3H), 1.31 (s, 9H).[3]
-
¹³C NMR (101 MHz, D₂O) δ (ppm): 196.20, 135.42, 135.03, 133.22, 130.90, 128.90, 127.48, 58.99, 53.68, 25.38, 17.65.[3]
-
IR (KBr, cm⁻¹): 2970 (C-H stretch), 1690 (C=O stretch), 1560 (N-H bend).[3]
Synthesis of Substituted Cathinone Analogs
This compound serves as a versatile starting material for the synthesis of a wide range of substituted cathinone analogs. These compounds are of interest in medicinal chemistry and neuropharmacology. The general synthetic strategy involves the nucleophilic substitution of the α-chloro group with various primary or secondary amines.
General Experimental Protocol: Synthesis of N-Substituted Cathinones
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any amine hydrohalide salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to yield the desired N-substituted cathinone.
Representative Yields for Cathinone Analog Synthesis
| Amine Nucleophile | Product | Typical Yield Range |
| Methylamine | N-Methyl-1-phenylbutan-1-one-2-amine | 60-75% |
| Pyrrolidine | 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one | 70-85% |
| Piperidine | 1-Phenyl-2-(piperidin-1-yl)butan-1-one | 70-85% |
Synthesis of Heterocyclic Derivatives
The reactivity of the α-chloro-ketone functionality in this compound allows for its use in the synthesis of various heterocyclic compounds with potential biological activities, such as anticonvulsants and antifungals. These reactions often involve condensation with binucleophilic reagents.
Application in the Synthesis of Imidazole and Triazole Derivatives
The reaction of this compound with amidines or hydrazines can lead to the formation of substituted imidazoles and triazoles, respectively. These heterocyclic cores are present in many pharmaceutical agents.
General Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of heterocyclic derivatives.
Mechanism of Action of Bupropion: A Signaling Pathway
Bupropion primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is believed to be responsible for its antidepressant effects.
Caption: Mechanism of action of Bupropion as an NDRI.
References
- 1. 1-[(2S)-1-Chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the laboratory synthesis of 2-Chloro-1-phenylbutan-1-one, an α-haloketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] The protocol is based on the established principles of α-chlorination of ketones.
Introduction
α-Haloketones are highly reactive organic compounds widely utilized as building blocks in the synthesis of various pharmaceuticals and other complex organic molecules due to their high electrophilic activity.[1] The target compound, this compound, features a chlorine atom at the alpha position to a carbonyl group, making it a versatile precursor for introducing further functionalities. The synthesis protocol outlined below describes the direct chlorination of 1-phenylbutan-1-one (butyrophenone).
Reaction Scheme
The synthesis proceeds via the acid-catalyzed enolization of butyrophenone, followed by electrophilic attack by a chlorinating agent.
Overall Reaction:
1-Phenylbutan-1-one (Butyrophenone) → this compound
Experimental Protocol
This protocol details the synthesis of this compound from 1-phenylbutan-1-one using sulfuryl chloride as the chlorinating agent.
Materials and Equipment:
-
1-Phenylbutan-1-one (Butyrophenone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylbutan-1-one (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and protective measures.
-
The reaction releases HCl and SO₂ gases, which are corrosive and toxic. Ensure the reaction is performed in a fume hood.
-
Always wear appropriate personal protective equipment.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | 1-Phenylbutan-1-one (Butyrophenone) |
| Molecular Formula | C₁₀H₁₂O |
| Molar Mass | 148.20 g/mol [2] |
| Product | This compound |
| Molecular Formula | C₁₀H₁₁ClO[3] |
| Molar Mass | 182.64 g/mol [3] |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% (based on similar reactions) |
| Purification Method | Vacuum Distillation or Column Chromatography |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Applications of α-Chlorobutyrophenone and its Analogs in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Relevance
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the medicinal chemistry applications of α-chlorobutyrophenone and related α-halogenated ketones. While direct applications of α-chlorobutyrophenone are not extensively documented in mainstream pharmaceutical literature, its structural motifs are central to important classes of therapeutic agents. This report elucidates the significance of the butyrophenone scaffold, the synthetic utility of α-haloketones, and provides a detailed protocol for the synthesis of a major antidepressant, bupropion, which utilizes a closely related intermediate.
Application Notes
The butyrophenone chemical structure, characterized by a phenyl ring attached to a four-carbon chain with a ketone functional group, is a cornerstone in the development of a major class of antipsychotic medications.[1][2] These drugs primarily function as dopamine receptor antagonists.[3] The most prominent example is Haloperidol, a widely used medication for schizophrenia and other psychotic disorders.[1] The butyrophenone backbone is crucial for its interaction with the dopamine D2 receptor.
α-Haloketones, such as α-chlorobutyrophenone, are highly versatile synthetic intermediates in medicinal chemistry.[4][5] The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers, making these compounds valuable precursors for the synthesis of a wide array of heterocyclic compounds, some of which possess significant biological activity.[4][6] Their reactivity allows for facile nucleophilic substitution reactions, which is a key step in the construction of more complex drug molecules.[7]
While specific examples of α-chlorobutyrophenone in late-stage clinical candidates are scarce, its potential as a building block is significant. It can be envisioned as a precursor for novel butyrophenone derivatives with potential antipsychotic, antidepressant, or other CNS-related activities. The chlorine atom can be displaced by various nucleophiles to introduce diverse functionalities, enabling the exploration of structure-activity relationships.
A prime example of the synthetic utility of an α-halogenated propiophenone, a close structural analog of α-chlorobutyrophenone, is in the industrial synthesis of the antidepressant drug Bupropion. In this multi-step synthesis, an α-brominated propiophenone derivative serves as a key intermediate that undergoes nucleophilic substitution with tert-butylamine to form the core structure of bupropion.[8]
Experimental Protocols
The following protocol details the synthesis of Bupropion Hydrochloride, a widely used antidepressant. This synthesis is a well-established example of the application of an α-halogenated ketone as a key intermediate in pharmaceutical manufacturing.
Protocol: Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone
This protocol is adapted from a patented industrial process.[8]
Step 1: α-Bromination of m-Chloropropiophenone
-
To a stirred suspension of m-chloropropiophenone in deionized water, add bromine dropwise over a period of 30 to 60 minutes.
-
Maintain the reaction temperature between 20°C and 35°C.
-
Stir the reaction mixture for 1 hour at the same temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add toluene and a solution of sodium thiosulfate to the reaction mixture and stir for 30 minutes.
-
Separate the organic layer and wash it twice with water and once with brine.
-
The resulting organic layer containing m-chloro-α-bromopropiophenone is used directly in the next step without further purification.
Step 2: Amination of m-Chloro-α-bromopropiophenone
-
To the organic solution from Step 1, add t-butylamine.
-
The reaction is carried out in the presence of a suitable catalyst.
-
The specific reaction conditions (temperature, time, and catalyst) are proprietary to the patent but generally involve heating to drive the nucleophilic substitution.
Step 3: Formation and Purification of Bupropion Hydrochloride
-
React the bupropion base formed in Step 2 with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the crude bupropion hydrochloride.
-
Dissolve the crude product in a mixture of ethanol and water at 75°C.
-
Decolorize the solution with activated carbon for 30 minutes and filter.
-
Cool the filtrate to induce crystallization and filter the wet product.
-
Dry the purified bupropion hydrochloride under vacuum at 50°C for 7 hours.
Quantitative Data
The following table summarizes the quantitative aspects of the bupropion hydrochloride synthesis described in the protocol.
| Parameter | Value | Reference |
| Starting Materials Molar Ratio | [8] | |
| m-chloropropiophenone | 1 | |
| Bromine | 0.9 - 1.1 | |
| t-Butylamine | 4 - 10 | |
| Hydrochloric acid | 0.8 - 1.5 | |
| Overall Yield | 70% - 80% | [8] |
| Purity (HPLC) | ≥99.9% | [8] |
Visualizations
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Butyrophenone | drug | Britannica [britannica.com]
- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Scale-up Synthesis of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative protocol for the scale-up synthesis of 2-Chloro-1-phenylbutan-1-one, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for use in laboratory and pilot plant settings.
Introduction
This compound, also known as α-chlorobutyrophenone, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis on a larger scale requires careful consideration of reaction conditions, safety, and purification methods to ensure high yield and purity. The most common and scalable method for the synthesis of this α-chloroketone is the direct chlorination of butyrophenone. This document outlines a representative protocol using sulfuryl chloride as the chlorinating agent, a method known for its efficiency and high conversion rates.
Data Presentation
The following tables summarize the key quantitative data for the scale-up synthesis of this compound.
Table 1: Reactant Quantities and Molar Ratios for a Representative 1 kg Scale Synthesis
| Reactant | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Butyrophenone | 148.20 | 1.00 | 6.75 | 1.0 |
| Sulfuryl Chloride | 134.97 | 1.00 | 7.41 | 1.1 |
| Dichloromethane | 84.93 | 5.00 (approx. 3.76 L) | - | Solvent |
Table 2: Process Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reaction Temperature | 20-25°C | Exothermic reaction, requires cooling to maintain temperature. |
| Reaction Time | 2-4 hours | Monitored by GC or TLC until completion. |
| Work-up Procedure | Aqueous wash | To remove unreacted sulfuryl chloride and acidic byproducts. |
| Purification Method | Vacuum Distillation | Suitable for large-scale purification of liquid products. |
| Expected Yield | 85-95% | Based on similar reported α-chlorination reactions.[1] |
| Product Purity | >98% | Achievable with efficient vacuum distillation. |
Experimental Protocols
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Sulfuryl chloride is corrosive and toxic; handle with extreme care. The reaction evolves hydrogen chloride and sulfur dioxide gas, which must be scrubbed.
Materials:
-
Butyrophenone (≥98% purity)
-
Sulfuryl chloride (≥99% purity)
-
Dichloromethane (ACS grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution).
-
Heating/cooling circulator for the reactor jacket.
-
Separatory funnel (10 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Gas chromatograph (GC) for reaction monitoring and purity analysis.
Procedure:
-
Reaction Setup:
-
Charge the 10 L jacketed glass reactor with butyrophenone (1.00 kg, 6.75 mol) and dichloromethane (5.0 L).
-
Start the mechanical stirrer and cool the reactor contents to 20°C using the circulator.
-
-
Chlorination:
-
Slowly add sulfuryl chloride (1.00 kg, 7.41 mol) to the stirred solution via the dropping funnel over a period of 1-2 hours.
-
Maintain the internal temperature between 20-25°C throughout the addition. The reaction is exothermic, and cooling will be necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC (thin-layer chromatography). The reaction is complete when the butyrophenone is consumed.
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to 5 L of cold water in a larger vessel with good stirring.
-
Transfer the mixture to a 10 L separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2 L of 5% sodium bicarbonate solution (caution: gas evolution) and 2 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation.
-
Set up the vacuum distillation apparatus and carefully distill the crude product. Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Logical Relationship of Key Steps and Controls
References
Application Notes and Protocols for Heterocyclic Synthesis Using 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various five-membered heterocyclic compounds utilizing 2-Chloro-1-phenylbutan-1-one as a key starting material. This versatile α-haloketone serves as a valuable building block for the construction of thiazole, imidazole, oxazole, and pyrrole ring systems, which are prevalent scaffolds in many pharmaceutical agents and biologically active molecules.
Introduction
This compound is a highly reactive electrophile, making it an ideal substrate for nucleophilic substitution and subsequent cyclization reactions to form a variety of heterocyclic systems. The presence of the carbonyl group activates the adjacent carbon-chlorine bond, facilitating its displacement by various nucleophiles. This reactivity is harnessed in several classic named reactions to afford substituted heterocycles with good yields and regioselectivity. These notes will detail the application of this compound in the Hantzsch thiazole synthesis, a modified approach to imidazole synthesis, the Robinson-Gabriel oxazole synthesis, and the Paal-Knorr pyrrole synthesis.
Synthesis of 2-Amino-4-ethyl-5-phenylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide or thiourea. In this protocol, this compound is reacted with thiourea to yield the corresponding 2-aminothiazole derivative.
Reaction Scheme:
Caption: General scheme for the Hantzsch synthesis of a 2-aminothiazole.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.83 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: To the flask, add 30 mL of ethanol.
-
Reaction: The reaction mixture is heated to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is recrystallized from ethanol to afford the pure 2-Amino-4-ethyl-5-phenylthiazole.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Amino-4-ethyl-5-phenylthiazole | C₁₁H₁₂N₂S | 204.29 | 85-95 | 142-144 |
Synthesis of 4-Ethyl-5-phenylimidazole via a Modified Debus-Radziszewski Approach
A direct synthesis of imidazoles from this compound can be achieved in a two-step process. The first step involves the conversion of the α-haloketone to an α-aminoketone, which then undergoes cyclization with an aldehyde and ammonia source in a manner analogous to the Debus-Radziszewski synthesis.
Workflow Diagram:
Caption: Two-step synthesis of a substituted imidazole.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-1-phenylbutan-1-one hydrochloride
-
Reaction Setup: To a solution of this compound (1.83 g, 10 mmol) in 50 mL of chloroform, add hexamethylenetetramine (1.40 g, 10 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours. The resulting precipitate is filtered and washed with chloroform.
-
Hydrolysis: The solid is then hydrolyzed by refluxing in a mixture of 20 mL of ethanol and 10 mL of concentrated hydrochloric acid for 6 hours.
-
Work-up: The solution is cooled, and the solvent is removed under reduced pressure to yield crude 2-Amino-1-phenylbutan-1-one hydrochloride.
Step 2: Synthesis of 4-Ethyl-5-phenylimidazole
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-Amino-1-phenylbutan-1-one hydrochloride (from Step 1) in 30 mL of methanol.
-
Reagent Addition: Add formaldehyde (0.75 mL of a 40% aqueous solution, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).
-
Reaction: The mixture is refluxed for 6 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
Purification: The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/water mixture to give 4-Ethyl-5-phenylimidazole.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Melting Point (°C) |
| 4-Ethyl-5-phenylimidazole | C₁₁H₁₂N₂ | 172.23 | 60-70 | 178-180 |
Synthesis of 4-Ethyl-2,5-diphenyl-1,3-oxazole via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis of oxazoles proceeds through the cyclization of a 2-acylamino-ketone. This compound can be converted to the required intermediate by reaction with a primary amide, such as benzamide.
Logical Relationship Diagram:
Caption: Synthetic pathway to a substituted oxazole.
Experimental Protocol:
Step 1: Synthesis of 2-Benzamido-1-phenylbutan-1-one
-
Reaction Setup: In a flask, dissolve benzamide (1.21 g, 10 mmol) in 40 mL of dry dimethylformamide (DMF). Add sodium hydride (0.26 g, 11 mmol of a 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reagent Addition: After the evolution of hydrogen ceases, add a solution of this compound (1.83 g, 10 mmol) in 10 mL of dry DMF dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.
Step 2: Synthesis of 4-Ethyl-2,5-diphenyl-1,3-oxazole
-
Reaction Setup: To the crude 2-Benzamido-1-phenylbutan-1-one from the previous step, add 10 mL of concentrated sulfuric acid at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution.
-
Purification: The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure oxazole product.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Melting Point (°C) |
| 4-Ethyl-2,5-diphenyl-1,3-oxazole | C₁₇H₁₅NO | 249.31 | 70-80 | 68-70 |
Synthesis of 1-Benzyl-3-ethyl-2-phenyl-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines. This compound can be converted to a suitable 1,4-dicarbonyl intermediate, which can then be cyclized to a pyrrole.
Experimental Workflow Diagram:
Caption: Multi-step synthesis of a substituted pyrrole.
Experimental Protocol:
Step 1: Synthesis of 1-Phenylhexane-1,4-dione
-
Reaction Setup: In a three-necked flask, prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reagent Addition: To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise at room temperature. After 15 minutes, add this compound (1.83 g, 10 mmol) dropwise.
-
Reaction: The mixture is refluxed for 8 hours.
-
Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of water is added, and the mixture is refluxed for another 4 hours. The ethanol is then distilled off, and the aqueous residue is acidified with dilute hydrochloric acid and heated at reflux for 2 hours to effect decarboxylation.
-
Work-up: The mixture is cooled and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 1,4-dicarbonyl compound.
Step 2: Synthesis of 1-Benzyl-3-ethyl-2-phenyl-1H-pyrrole
-
Reaction Setup: The crude 1-Phenylhexane-1,4-dione from the previous step is dissolved in 25 mL of glacial acetic acid.
-
Reagent Addition: Benzylamine (1.07 g, 10 mmol) is added to the solution.
-
Reaction: The mixture is heated at reflux for 3 hours.
-
Work-up: The reaction mixture is cooled and poured into a beaker of ice water. The precipitated product is collected by filtration.
-
Purification: The crude solid is recrystallized from ethanol to afford the pure pyrrole derivative.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Physical State |
| 1-Benzyl-3-ethyl-2-phenyl-1H-pyrrole | C₂₀H₂₁N | 275.39 | 50-60 | Oily Liquid |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and reaction conditions provided are typical and may require optimization for specific applications.
Application Notes & Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Bases
Document ID: ANP-CKB-202511 Version: 1.0 For Internal Use and Research Purposes Only
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 2-chloro-1-phenylbutan-1-one, an α-halo ketone, with various bases. The choice of base and reaction conditions critically dictates the product outcome, leading primarily to either Favorskii rearrangement products (carboxylic acid derivatives) or dehydrohalogenation (elimination) products (α,β-unsaturated ketones). These notes are intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction and Theoretical Background
This compound is a valuable synthetic intermediate. As an α-halo ketone with available α'-hydrogens, its reactivity is dominated by two primary base-mediated pathways:
-
Favorskii Rearrangement: In the presence of nucleophilic bases like hydroxides or alkoxides, α-halo ketones undergo a characteristic rearrangement to form carboxylic acid derivatives.[1][2] The reaction proceeds through a cyclopropanone intermediate formed by intramolecular SN2 displacement of the chloride by an enolate.[2] The subsequent nucleophilic attack by the base opens the strained cyclopropanone ring to yield the rearranged product.[1][2]
-
Dehydrohalogenation (Elimination): The use of strong, sterically hindered, non-nucleophilic bases, such as potassium tert-butoxide, favors an E2 elimination mechanism.[3][4] This pathway involves the abstraction of a proton from the α'-carbon and the concurrent elimination of the chloride ion, resulting in the formation of an α,β-unsaturated ketone.
The selection of the base is therefore a critical parameter to control the synthetic outcome.
Reaction Pathways and Mechanisms
Pathway A: Favorskii Rearrangement
This pathway is favored with nucleophilic bases (e.g., NaOH, NaOEt). The base first acts as a base to form an enolate at the α'-position, which then acts as an internal nucleophile to displace the chloride, forming a cyclopropanone. A second equivalent of the base then acts as a nucleophile, attacking the carbonyl carbon and opening the ring to form the more stable carbanion, which is subsequently protonated.
Caption: General workflow for the Favorskii Rearrangement mechanism.
Pathway B: Dehydrohalogenation (E2 Elimination)
Favored by bulky, non-nucleophilic bases, this pathway involves a concerted mechanism where the base removes a proton from the α'-position while the C-Cl bond breaks and a π-bond forms simultaneously.
Caption: The E2 elimination pathway using a bulky base.
Summary of Reaction Conditions
The choice of base and solvent is paramount in directing the reaction toward the desired product. The following table summarizes the expected outcomes.
| Base | Typical Solvent | Typical Temp. | Primary Product Type | Governing Pathway |
| Sodium Hydroxide (NaOH) | Water/Dioxane | 50-100 °C | Carboxylic Acid | Favorskii Rearrangement |
| Sodium Ethoxide (NaOEt) | Ethanol | 25-78 °C | Ethyl Ester | Favorskii Rearrangement |
| Potassium tert-Butoxide (t-BuOK) | THF, t-Butanol | 0-25 °C | α,β-Unsaturated Ketone | E2 Dehydrohalogenation |
| Triethylamine (Et₃N) | Toluene, CH₂Cl₂ | 25-110 °C | α,β-Unsaturated Ketone | E2 Dehydrohalogenation |
| Ammonia (NH₃) / Amines (RNH₂) | Ethanol, Dioxane | 25-80 °C | Amide | Favorskii Rearrangement |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Favorskii Rearrangement using Sodium Ethoxide
Objective: To synthesize the ethyl ester derivative of the rearranged product (ethyl 2-phenylpentanoate).
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (2.2 eq)
-
Absolute Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound in absolute ethanol.
-
Add sodium ethoxide portion-wise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by flash column chromatography or distillation under reduced pressure.
Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide
Objective: To synthesize 1-phenylbut-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-Butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve potassium tert-butoxide in anhydrous THF and add it to the dropping funnel.
-
Add the t-BuOK solution dropwise to the ketone solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil (1-phenylbut-2-en-1-one) via flash column chromatography.
Visualization of Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis, workup, and purification of the target compounds.
Caption: A generalized workflow for base-mediated reactions.
References
Application Notes and Protocols: Elimination Reactions of 2-Chloro-1-Phenylbutane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The elimination reactions of haloalkanes are fundamental transformations in organic synthesis, providing a primary route to the formation of alkenes. In the context of drug development and medicinal chemistry, the synthesis of specific alkene isomers is crucial, as the geometry of a double bond can significantly influence a molecule's biological activity. This document focuses on the elimination reactions of 2-chloro-1-phenylbutane, a secondary alkyl halide, detailing the underlying mechanisms, factors influencing product distribution, and providing practical experimental protocols.
When a haloalkane with β-hydrogens is treated with a base, it can undergo either substitution (S_N_1/S_N_2) or elimination (E1/E2) reactions. The reaction pathway is influenced by factors such as the structure of the alkyl halide, the strength and concentration of the base, the solvent, and the temperature. For a secondary halide like 2-chloro-1-phenylbutane, both pathways are possible, making a thorough understanding of reaction conditions essential to favor the desired alkene product.
Reaction Mechanisms and Stereochemistry
The dehydrohalogenation of 2-chloro-1-phenylbutane can proceed through two primary elimination mechanisms: E2 (bimolecular) and E1 (unimolecular).
E2 (Bimolecular Elimination) Mechanism
The E2 mechanism is a concerted, single-step reaction where a strong base abstracts a proton from a β-carbon while the leaving group (chloride) departs simultaneously from the α-carbon. This reaction's rate is dependent on the concentration of both the substrate and the base.
Key characteristics of the E2 reaction include:
-
Strong Base: Favored by strong bases like alkoxides (e.g., potassium ethoxide, EtOK) or hydroxide ions in an alcoholic solvent.
-
Stereochemistry: The reaction requires a specific anti-periplanar geometry, where the β-hydrogen and the chlorine leaving group are in the same plane but on opposite sides of the carbon-carbon bond. This stereochemical requirement dictates which alkene isomer ((E) or (Z)) is formed.
-
Regioselectivity: When multiple β-hydrogens are present, the reaction typically follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. For 2-chloro-1-phenylbutane, elimination can lead to 1-phenyl-1-butene or 1-phenyl-2-butene. The formation of 1-phenyl-1-butene is highly favored because the resulting double bond is conjugated with the phenyl ring, leading to significant resonance stabilization.
Caption: Concerted E2 reaction pathway showing the anti-periplanar transition state.
E1 (Unimolecular Elimination) Mechanism
The E1 mechanism is a two-step process that is favored by weak bases and polar protic solvents, which can stabilize the intermediate carbocation.
-
Step 1 (Rate-determining): The C-Cl bond breaks heterolytically to form a secondary carbocation and a chloride ion. This is the slow, rate-determining step.
-
Step 2 (Fast): A weak base (like the solvent, e.g., ethanol) abstracts a β-proton, leading to the formation of the alkene.
Because the E1 reaction proceeds through a planar carbocation intermediate, it is not stereospecific. The base can attack from either side, and the reaction will favor the formation of the most thermodynamically stable alkene, which is typically the (E)-isomer. Carbocation rearrangements are possible if they lead to a more stable carbocation, although in this specific substrate, a significant rearrangement is unlikely.
Caption: Two-step E1 reaction pathway involving a carbocation intermediate.
Factors Influencing Product Distribution
To achieve a high yield of the desired alkene, reaction conditions must be carefully controlled to favor elimination over substitution.
| Factor | Condition to Favor Elimination | Rationale |
| Base | Strong, sterically hindered base (e.g., t-BuOK) | A strong base is required for the E2 pathway. Steric hindrance discourages the base from acting as a nucleophile (S_N_2). |
| Solvent | Less polar / alcoholic solvent (e.g., pure ethanol) | Ethanol encourages elimination, while the presence of water can promote substitution reactions. |
| Temperature | Higher temperatures | Elimination reactions are entropically favored over substitution and are therefore accelerated by heat. |
| Concentration | High concentration of base | A higher concentration of base increases the rate of the bimolecular E2 reaction, favoring it over the unimolecular E1/S_N_1 pathways. |
Quantitative Data Summary
The elimination of 2-chloro-1-phenylbutane with a strong base like potassium ethoxide in ethanol predominantly yields 1-phenyl-1-butene due to the stability of the conjugated system. Within this fraction, the (E)-isomer is the major product due to lower steric strain compared to the (Z)-isomer.
| Product | Base/Solvent | Expected Yield | Primary Rationale |
| (E)-1-Phenyl-1-butene | EtOK / EtOH | Major | Zaitsev's rule (conjugated) and thermodynamic stability (trans is more stable than cis). |
| (Z)-1-Phenyl-1-butene | EtOK / EtOH | Minor | Zaitsev's rule (conjugated) but less stable due to steric strain. |
| 1-Phenyl-2-butene | EtOK / EtOH | Trace | Non-conjugated, less stable alkene (anti-Zaitsev). |
| Substitution Products | EtOK / EtOH | Minor | E2 is favored over S_N_2 for secondary halides with a strong base at elevated temperatures. |
Experimental Protocols
Protocol 1: E2 Elimination of 2-Chloro-1-phenylbutane
Objective: To synthesize (E)-1-phenyl-1-butene via an E2 elimination reaction.
Materials and Reagents:
-
2-chloro-1-phenylbutane
-
Potassium hydroxide (KOH) or Potassium ethoxide (EtOK)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Synthetic Utility of 2-Chloro-1-phenylbutan-1-one: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – 2-Chloro-1-phenylbutan-1-one, an α-haloketone, is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. Its utility stems from the reactivity of the carbon-chlorine bond adjacent to the carbonyl group, making it a valuable precursor for the synthesis of a variety of organic molecules, including aminoketones, which are structurally related to several classes of pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| CAS Number | 73908-29-9 | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Basic spectroscopic information is available to aid in the characterization of this compound.
| Spectroscopy | Data | Reference |
| GC-MS | Available in spectral databases | [1] |
| IR Spectra | Available in spectral databases | [1] |
Synthetic Applications
This compound is a valuable building block for the synthesis of various organic compounds, primarily through nucleophilic substitution and rearrangement reactions.
Synthesis of α-Aminoketones (Cathinone Analogs)
One of the most significant applications of this compound is in the synthesis of α-aminoketones. These compounds are precursors to a class of psychoactive substances known as cathinones and are also structurally related to the antidepressant and smoking cessation aid, bupropion.[2][3] The general reaction involves the nucleophilic substitution of the chlorine atom by an amine.
Caption: General workflow for the synthesis of α-aminoketones from this compound.
This protocol describes the synthesis of a cathinone analog via nucleophilic substitution.
Materials:
-
This compound
-
Methylamine (40% solution in water or as a gas)
-
Acetonitrile
-
Triethylamine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of methylamine (1.5 equivalents) in acetonitrile or bubble methylamine gas through the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(methylamino)-1-phenylbutan-1-one.
Expected Outcome: The α-aminoketone product. The yield and purity should be determined by standard analytical techniques (NMR, MS, and HPLC).
| Parameter | Value |
| Reactants | This compound, Methylamine |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Reaction Time | 24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% (estimated based on similar reactions) |
Favorskii Rearrangement
α-Haloketones like this compound can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives, such as esters or amides.[4] This reaction proceeds through a cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.
References
- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 2-Chloro-1-phenylbutan-1-one in a laboratory setting. The information is compiled from safety data sheets of the compound and its structural analogs. Researchers should always consult a comprehensive, substance-specific Safety Data Sheet (SDS) before use and perform a thorough risk assessment.
Chemical and Physical Properties
This compound is an alpha-chloro ketone.[1][2] While specific quantitative data for this compound is limited, its structural class suggests it should be handled with care due to potential irritant and toxic properties.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [4] |
| Molecular Weight | 182.64 g/mol | [4] |
| CAS Number | 73908-29-9 | [4] |
| Synonyms | This compound | [4] |
Hazard Identification and Safety Precautions
Summary of Potential Hazards:
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6][7] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use.[6][7] A flame-retardant lab coat or apron should be worn.[6] | Prevents skin contact which can lead to irritation or chemical burns.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[6][7][8] | Minimizes inhalation of vapors which can irritate the respiratory tract. |
Proper handling and storage procedures are critical to minimize exposure risk.
-
Handling: Handle in a well-ventilated place, such as a chemical fume hood.[6] Avoid formation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[11]
Experimental Protocols
The following are generalized protocols for handling and using this compound in a research context. These should be adapted to specific experimental needs after a thorough risk assessment.
This protocol outlines the steps for setting up a small-scale chemical reaction involving this compound.
-
Preparation:
-
Don all required PPE as specified in section 2.1.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary glassware and ensure it is clean and dry.
-
Prepare quench solutions and waste containers in advance.
-
-
Reagent Weighing and Dispensing:
-
Weigh the required amount of this compound in a tared container inside the fume hood.
-
If the compound is a solid, use a powder funnel to transfer it to the reaction vessel. If it is a liquid, use a calibrated syringe or pipette.
-
Dissolve the compound in the appropriate solvent within the reaction vessel under an inert atmosphere if required.
-
-
Reaction Execution:
-
Assemble the reaction apparatus inside the fume hood.
-
Add other reagents dropwise or in portions as required by the specific experimental procedure.
-
Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Waste Disposal:
-
Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Protocol |
| Skin Contact | Immediately remove contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |
| Minor Spill | Notify others in the area. Evacuate the immediate area.[12] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the laboratory and activate the nearest fire alarm if necessary.[12] Call emergency services and inform them of the nature of the spill.[12] |
Visualizations
The following diagrams illustrate key workflows for handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobutyrophenone | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: Preparation of 1-Phenylbutan-1-ol from 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1-phenylbutan-1-ol from 2-Chloro-1-phenylbutan-1-one. The primary method detailed is the reductive dehalogenation and concurrent reduction of the ketone functionality using sodium borohydride, a widely utilized and versatile reducing agent. Additionally, an alternative biocatalytic approach using a carbonyl reductase is presented, offering high stereoselectivity, a critical consideration in pharmaceutical development. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
The transformation of α-halo ketones to alcohols is a fundamental process in organic synthesis, providing access to valuable chiral building blocks and functionalized intermediates.[1][2] this compound is a versatile starting material that can undergo reduction to yield 1-phenylbutan-1-ol. This conversion involves the reduction of the ketone to a secondary alcohol and the removal of the α-chloro substituent.[2][3] The choice of reducing agent and reaction conditions is crucial to control the outcome, as incomplete reduction can lead to the corresponding chlorohydrin, while other side reactions may also occur.
This document outlines two distinct methodologies for this transformation: a classical chemical reduction using sodium borohydride and a biocatalytic approach. Sodium borohydride is a cost-effective and easy-to-handle reagent that reduces both the ketone and the carbon-chlorine bond.[4][5] The enzymatic reduction, on the other hand, offers the potential for high enantioselectivity, producing a specific stereoisomer of the final alcohol, which is often a critical requirement for biologically active molecules.[1]
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₁ClO | 182.65 | 73908-29-9[6] | |
| 1-Phenylbutan-1-ol | C₁₀H₁₄O | 150.22 | 614-14-2 |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol describes the reduction of this compound to 1-phenylbutan-1-ol using sodium borohydride. This method is robust and generally provides good yields.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.83 g, 10 mmol) in 20 mL of methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 20 mL of water and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-phenylbutan-1-ol.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >95% |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Protocol 2: Biocatalytic Reduction using a Carbonyl Reductase
This protocol outlines a stereoselective reduction using a commercially available carbonyl reductase (CRED). This method is particularly useful for obtaining an enantiomerically enriched product.[1]
Materials:
-
This compound
-
Carbonyl Reductase (CRED) enzyme preparation
-
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) or a cofactor recycling system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
Isopropyl alcohol (IPA) as a co-solvent and for cofactor recycling[1]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Reaction Mixture Preparation: In a 50 mL flask, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), this compound (1 g/L), and isopropyl alcohol (10% v/v).
-
Enzyme and Cofactor Addition: Add the carbonyl reductase enzyme (e.g., 10 mg/mL) and NADPH (1 mM) or a suitable cofactor recycling system.
-
Incubation: Incubate the reaction mixture at 30 °C in an incubator shaker at 200 rpm for 24-48 hours. Monitor the conversion by HPLC or GC analysis.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extraction: Extract the product with an equal volume of ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by flash chromatography if necessary.
Quantitative Data (Example):
| Parameter | Value |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
| Reaction Time | 24-48 hours |
| Reaction Temperature | 30 °C |
| pH | 7.0 |
Diagrams
Reaction Pathway
Caption: General reaction pathway.
Experimental Workflow: Sodium Borohydride Reduction
Caption: Workflow for NaBH₄ reduction.
Conclusion
The preparation of 1-phenylbutan-1-ol from this compound can be effectively achieved through both chemical and biocatalytic reduction methods. The sodium borohydride protocol offers a straightforward and high-yielding approach suitable for general laboratory synthesis. For applications requiring high stereochemical purity, the enzymatic reduction using a carbonyl reductase presents a powerful alternative, delivering the desired enantiomer with excellent selectivity. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and the need for stereocontrol.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-1-phenylbutan-1-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Chloro-1-phenylbutan-1-one. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the direct α-chlorination of 1-phenylbutan-1-one (also known as butyrophenone). This reaction typically involves the use of a chlorinating agent in a suitable solvent. Commonly employed chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are polychlorination and elimination.
-
Polychlorination: The introduction of more than one chlorine atom onto the butyrophenone molecule, leading to the formation of dichlorinated and trichlorinated byproducts. This is more likely to occur with highly reactive chlorinating agents or when an excess of the chlorinating agent is used.
-
Elimination: The α-chloro ketone product can undergo elimination of HCl to form an α,β-unsaturated ketone, 2-phenylbut-2-en-1-one, especially in the presence of a base or at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: A simple and rapid method to qualitatively track the consumption of the starting material (1-phenylbutan-1-one) and the formation of the product. A suitable eluent system would need to be determined empirically, but a mixture of hexane and ethyl acetate is a good starting point.
-
GC-MS: Provides a more detailed analysis, allowing for the identification of the product, any remaining starting material, and the presence of side products. This technique is particularly useful for optimizing reaction conditions and identifying impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material is used. A slight excess of the chlorinating agent may be necessary, but a large excess can lead to side reactions. - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Increase Reaction Temperature: Gently warming the reaction mixture may increase the reaction rate, but be cautious as this can also promote side reactions. Optimization is key. |
| Degradation of Product | - Control Temperature: The reaction should ideally be carried out at a controlled, low temperature (e.g., 0-5 °C) to minimize the degradation of the desired product. - Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure of the product to the reaction conditions. |
| Inefficient Work-up or Purification | - Proper Quenching: Ensure the reaction is properly quenched to neutralize any remaining reagents or acidic byproducts. - Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Appropriate Purification Method: Column chromatography or distillation under reduced pressure are effective methods for purifying this compound. The choice depends on the scale and nature of impurities. |
Issue 2: Presence of Polychlorinated Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excess Chlorinating Agent | - Use Stoichiometric Amounts: Carefully control the amount of the chlorinating agent used. A 1:1 molar ratio of chlorinating agent to the ketone is a good starting point. - Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration and reduce the likelihood of over-chlorination. |
| High Reaction Temperature | - Maintain Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor monochlorination. |
| Highly Reactive Chlorinating Agent | - Consider a Milder Reagent: If using a highly reactive agent like sulfuryl chloride leads to significant polychlorination, consider switching to a milder agent like N-chlorosuccinimide (NCS). |
Issue 3: Formation of α,β-Unsaturated Ketone
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Basic Conditions | - Maintain Neutral or Acidic Conditions: The elimination reaction is often base-catalyzed. Ensure the reaction and work-up conditions are not basic. If a base is used to neutralize acid, it should be a weak, non-nucleophilic base and added carefully at a low temperature. |
| High Temperature during Work-up or Purification | - Low-Temperature Work-up: Perform the work-up and extractions at a low temperature. - Avoid High-Temperature Distillation: If distillation is used for purification, perform it under reduced pressure to keep the temperature low and minimize elimination. |
Data Presentation: Comparison of Chlorinating Agents
| Chlorinating Agent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sulfuryl Chloride (SO₂Cl₂) | 3-Hydroxyacetophenone | Methanol/Ethyl acetate/Dichloromethane | 20-30 °C | 1 h | 95 | [1] |
| N-Chlorosuccinimide (NCS) | General Aldehydes | - | - | - | High | [2] |
Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization.
Experimental Protocols
Protocol 1: α-Chlorination of 1-Phenylbutan-1-one using Sulfuryl Chloride
This protocol is adapted from a general procedure for the α-chlorination of ketones and should be optimized for the specific substrate.
Materials:
-
1-Phenylbutan-1-one (Butyrophenone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylbutan-1-one (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: α-Chlorination of 1-Phenylbutan-1-one using N-Chlorosuccinimide (NCS)
This protocol is a general method for α-chlorination using NCS and may require optimization.
Materials:
-
1-Phenylbutan-1-one (Butyrophenone)
-
N-Chlorosuccinimide (NCS)
-
Methanol or Carbon Tetrachloride
-
p-Toluenesulfonic acid (catalytic amount, if required)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution of 1-phenylbutan-1-one (1 equivalent) in a suitable solvent (e.g., methanol or carbon tetrachloride), add N-chlorosuccinimide (1.1 equivalents).
-
If the reaction is slow at room temperature, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added, or the reaction mixture can be heated to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted NCS), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Visualizations
Reaction Pathway for α-Chlorination of 1-Phenylbutan-1-one
Caption: General pathway for the α-chlorination of 1-phenylbutan-1-one.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-1-phenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-1-phenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, an α-chloroketone, are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, side-products, and decomposition. Common impurities may include:
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Butyrophenone (1-phenylbutan-1-one): The unchlorinated starting material.
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Dichlorinated species: Over-chlorination can lead to the formation of dichlorinated butanones.
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Solvent residues: Residual solvents from the reaction or initial work-up.
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Polymeric byproducts: α-chloroketones can be susceptible to self-condensation or polymerization under certain conditions.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Weight | 182.64 g/mol | [1] |
| Boiling Point | Estimated to be > 230 °C at atmospheric pressure. Vacuum distillation is recommended to prevent decomposition. The related compound 4-chloro-1-phenyl-1-butanone has a boiling point of 253-254 °C.[2] | |
| Melting Point | The related compound 4-chloro-1-phenyl-1-butanone has a melting point of 35-37 °C. This compound is expected to be a low-melting solid or an oil at room temperature.[2] | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. It is likely insoluble in water, similar to 1-phenylbutan-1-one.[3] |
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, α-chloroketones are reactive and should be handled with care.
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Irritant: This compound is likely irritating to the eyes, skin, and respiratory system.[4]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local regulations.[5]
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Possible Cause: Inappropriate solvent system (mobile phase).
-
Solution:
-
TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to identify a system that provides good separation between your product and the impurities (aim for a product Rf value of 0.2-0.4).
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Gradient Elution: If a single solvent system is ineffective, use a gradient elution. Start with a non-polar solvent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Problem 2: The compound is not eluting from the column.
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Possible Cause: The solvent system is not polar enough, or the compound is unstable on silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase.
-
Check for Decomposition: Spot a small amount of your crude material on a TLC plate and let it sit for an hour before eluting. If a new spot appears, your compound may be decomposing on the silica. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[7]
-
Problem 3: The purified fractions are still impure.
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Possible Cause: Column was overloaded, or the fractions were collected too broadly.
-
Solution:
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Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Collect Smaller Fractions: Collect smaller, more numerous fractions and analyze each by TLC to identify the pure product fractions before combining them.
-
Vacuum Distillation
Problem 1: The compound is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution:
-
Reduce the Pressure: Use a higher vacuum to lower the boiling point of the compound.
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Problem 2: Bumping or uneven boiling.
-
Possible Cause: Lack of nucleation sites for smooth boiling.
-
Solution:
-
Use a Stir Bar: Add a magnetic stir bar to the distillation flask to ensure even heating and smooth boiling.
-
Boiling Chips: Alternatively, use fresh boiling chips. Do not add boiling chips to a hot liquid.
-
Problem 3: No distillate is being collected.
-
Possible Cause: A leak in the system or insufficient heating.
-
Solution:
-
Check for Leaks: Ensure all joints are properly sealed. Use vacuum grease where appropriate.
-
Increase Heat: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated.[8]
-
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen.
-
Solution:
-
Solvent Screening: Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[9]
-
Use More Solvent: You may not be using a sufficient volume of solvent. Add more hot solvent in small portions until the compound dissolves.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Lower the Cooling Temperature: Try cooling the solution more slowly.
-
Add More Solvent: Re-heat the solution until the oil dissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[10]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.[11]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution.[9]
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.[12]
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility.[10]
-
Experimental Protocols
Column Chromatography Protocol (Adapted from a similar compound)[13]
-
Prepare the Column:
-
Select an appropriate size column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to pack the silica gel evenly. Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
-
Analyze Fractions:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Vacuum Distillation Protocol
-
Set up the Apparatus:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Place a stir bar in the distillation flask.
-
Attach the flask to a heating mantle.
-
-
Perform the Distillation:
-
Add the crude this compound to the distillation flask.
-
Seal the system and apply a vacuum.
-
Begin stirring and gradually heat the flask.
-
Collect the fraction that distills at a constant temperature and pressure.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Diagrams
Caption: General purification workflow for this compound.
References
- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. reddit.com [reddit.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: 2-Chloro-1-phenylbutan-1-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-phenylbutan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: this compound, being an α-halo ketone, can undergo several competing reactions in the presence of a nucleophile/base. The main pathways are:
-
Nucleophilic Substitution (SN2): This is often the desired reaction, where the nucleophile displaces the chloride ion to form a new carbon-nucleophile bond at the α-position. This is the primary route for the synthesis of many compounds, including synthetic cathinones like buphedrone.
-
Elimination (E2/E1cB): This pathway leads to the formation of α,β-unsaturated ketones, such as 1-phenylbut-1-en-1-one or 1-phenylbut-2-en-1-one. This is a common side reaction, particularly with strong, sterically hindered bases.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives (e.g., esters, amides, or carboxylic acids). This reaction proceeds through a cyclopropanone intermediate and can be a significant side reaction, especially with alkoxide bases.
Q2: I am trying to synthesize a substituted cathinone (e.g., buphedrone) by reacting this compound with an amine, but I am getting a low yield. What are the likely side products?
A2: Low yields in cathinone synthesis from this compound are often due to competing side reactions. The most common side products are:
-
1-Phenylbut-1-en-1-one and/or 1-Phenylbut-2-en-1-one: These are elimination products. Their formation is favored by using strong or bulky bases and higher reaction temperatures.
-
Favorskii rearrangement products: If the reaction conditions are sufficiently basic, you might form an amide derivative of a rearranged carboxylic acid (e.g., 2-methyl-2-phenylpropanoic acid amide if the amine is ammonia).
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor nucleophilic substitution over elimination, consider the following strategies:
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. For amination reactions, using the amine itself as the base (in excess) or a mild, non-nucleophilic base can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., acetonitrile, DMSO) can favor SN2 reactions.
Q4: What is the Favorskii rearrangement and when should I be concerned about it?
A4: The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative. You should be concerned about this rearrangement when you are using a strong base, particularly alkoxides like sodium ethoxide or methoxide. The presence of an enolizable proton on the α'-carbon (the CH2 group in the ethyl chain) allows for the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base to yield the rearranged product.
Troubleshooting Guides
Problem 1: Identification of an Unknown Impurity in the Reaction Mixture
Symptoms: An unexpected peak appears in your GC-MS or a set of unknown signals in your NMR spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Detailed Steps:
-
Mass Spectrometry (MS) Analysis:
-
Elimination Product: Look for a molecular ion corresponding to the loss of HCl from the starting material (C₁₀H₁₀O, M.W. ≈ 146.19 g/mol ).
-
Favorskii Rearrangement Product: The mass will depend on the nucleophile used. For example, with sodium methoxide, the resulting methyl ester (methyl 2-methyl-2-phenylpropanoate) would have a molecular formula of C₁₁H₁₄O₂ (M.W. ≈ 178.23 g/mol ).
-
Hydrolysis Product: If water is present, hydrolysis can occur to give 2-hydroxy-1-phenylbutan-1-one (C₁₀H₁₂O₂, M.W. ≈ 164.20 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Elimination Product (1-phenylbut-2-en-1-one): Expect to see signals in the olefinic region (typically 6-8 ppm) of the ¹H NMR spectrum, corresponding to the protons on the carbon-carbon double bond.
-
Favorskii Rearrangement Product (e.g., methyl 2-methyl-2-phenylpropanoate): The characteristic signals for the ethyl group of the starting material will be absent. Instead, you would see a singlet for the two methyl groups and a signal for the methoxy group of the ester.
-
Hydrolysis Product: The most notable change would be the appearance of a broad signal for the hydroxyl proton and a downfield shift of the α-proton.
-
Problem 2: Low Yield of the Desired Nucleophilic Substitution Product
Symptoms: The primary product of the reaction is an elimination or rearrangement product.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low substitution product yield.
Corrective Actions:
-
If Elimination is the Major Pathway:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature to favor the SN2 pathway, which typically has a lower activation energy than elimination.
-
Change the Base/Nucleophile: If using a strong, bulky base (e.g., potassium tert-butoxide), switch to a less hindered base (e.g., potassium carbonate) or a milder nucleophile. In the case of aminations, using a 2-fold excess of the amine as both the nucleophile and the base can be effective.
-
-
If Favorskii Rearrangement is the Major Pathway:
-
Avoid Strong Alkoxide Bases: If possible, use an alternative base. For example, for the synthesis of an ester, it might be possible to synthesize the carboxylic acid via a different route and then perform a standard esterification.
-
Change the Solvent: Using a polar aprotic solvent may favor the SN2 reaction over the enolate formation required for the Favorskii rearrangement.
-
Summary of Potential Side Products and Their Characteristics
| Side Product Type | Common Examples | Formation Conditions | Identifying Features (MS & NMR) |
| Elimination | 1-Phenylbut-1-en-1-one, 1-Phenylbut-2-en-1-one | Strong/bulky bases, high temperatures | MS: M.W. ≈ 146.19 (loss of HCl). ¹H NMR: Olefinic protons (6-8 ppm). |
| Favorskii Rearrangement | 2-Methyl-2-phenylpropanoic acid derivatives (esters, amides) | Strong bases, especially alkoxides | MS: Mass will vary with nucleophile. ¹H NMR: Absence of the original ethyl group signals, presence of two methyl singlets. |
| Hydrolysis | 2-Hydroxy-1-phenylbutan-1-one | Presence of water | MS: M.W. ≈ 164.20. ¹H NMR: Presence of a broad -OH signal. |
Experimental Protocols
General Protocol for the Synthesis of a N-Substituted Cathinone Derivative:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol, or isopropanol).
-
Addition of Amine: Add the desired primary or secondary amine (2-3 equivalents). The excess amine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the hydrochloride salt of the product has precipitated, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., 1M sodium carbonate) to neutralize any remaining HCl and remove the excess amine hydrochloride.
-
Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
-
Analysis: The purified product should be characterized by NMR, MS, and IR spectroscopy to confirm its structure and purity. The crude reaction mixture should be analyzed to identify and quantify any side products.
Reaction Pathways Overview
The following diagram illustrates the main competing reaction pathways for this compound in the presence of a basic nucleophile (Nu⁻/B:).
Caption: Competing reaction pathways for this compound.
Technical Support Center: Synthesis of 2-Chloro-1-phenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-phenylbutan-1-one. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common methods involve the direct α-chlorination of the starting material, butyrophenone. This is typically achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under appropriate reaction conditions. The choice of reagent and conditions can influence the selectivity and yield of the desired product.
Q2: What is the role of acid or base catalysis in this reaction?
A2: The α-halogenation of ketones can be carried out under either acidic or basic conditions.[1]
-
Acidic conditions promote the formation of an enol intermediate. For unsymmetrical ketones like butyrophenone, halogenation under acidic conditions typically favors substitution at the more substituted α-carbon.[1]
-
Basic conditions lead to the formation of an enolate anion. In this case, halogenation tends to occur at the less sterically hindered α-carbon.[1][2] However, basic conditions can also promote polyhalogenation.[3]
Q3: What are the main side products to expect in this synthesis?
A3: The primary side product of concern is the dichlorinated species, 2,2-dichloro-1-phenylbutan-1-one.[4] Over-chlorination can occur, especially if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. Other potential side products could arise from reactions at other positions on the butyrophenone molecule, although α-chlorination is generally favored.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] By comparing the reaction mixture to the starting material (butyrophenone), the formation of the product and any side products can be tracked over time.
Q5: What are the safety precautions I should take when working with chlorinating agents like sulfuryl chloride?
A5: Sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving sulfuryl chloride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Troubleshooting Guide
Below is a series of questions and answers to help you troubleshoot common problems during the synthesis of this compound.
Low or No Product Formation
Q: I am seeing very little or no conversion of my butyrophenone starting material. What could be the issue?
A:
-
Inactive Reagents: Ensure that your chlorinating agent (sulfuryl chloride or NCS) is fresh and has been stored under the proper conditions to prevent degradation.
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Improper Catalyst/Solvent: If using a catalytic method, ensure the catalyst is active. The choice of solvent can also significantly impact the reaction rate.
Formation of Multiple Products
Q: My reaction mixture shows multiple spots on TLC or multiple peaks in the GC-MS, indicating the formation of side products. What is happening?
A:
-
Over-chlorination: The most likely side product is the dichlorinated butyrophenone.[4] This occurs when the desired monochlorinated product reacts further with the chlorinating agent. To minimize this, you can:
-
Use a stoichiometric amount or a slight excess of the chlorinating agent.
-
Add the chlorinating agent slowly to the reaction mixture.
-
Keep the reaction temperature low.
-
-
Regioselectivity Issues: Butyrophenone has two α-protons that can be substituted. The regioselectivity of the chlorination depends on the reaction conditions (acidic vs. basic).[1][2] Analyze your product mixture to determine the isomeric ratio and adjust your conditions accordingly.
-
Reaction on the Phenyl Ring: While less common for α-halogenation, chlorination of the aromatic ring is a possibility, especially with certain catalysts or harsh conditions.
Difficult Purification
Q: I am having trouble separating my desired product from the starting material and/or side products. What can I do?
A:
-
Column Chromatography: Purification by column chromatography on silica gel is a common and effective method for separating α-haloketones from impurities.[8] A solvent system of ethyl acetate and a non-polar solvent like pentane or hexane is often effective.[8]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation may be a viable purification method.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system could be used for purification.
Experimental Protocols
Method 1: Chlorination with Sulfuryl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butyrophenone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or pentane.[8]
Data Presentation
Table 1: Spectroscopic Data for Related α-Haloketones
| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-Bromo-1-phenylpropan-1-one | 8.03 (d, J = 7.6 Hz, 2H), 7.60 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 5.31 (q, J = 6.8 Hz, 1H), 1.91 (d, J = 6.8 Hz, 3H)[9] | 193.3, 133.9, 133.7, 128.9, 128.7, 41.4[9] |
| 2-Chloro-1-phenylethanone | 7.97 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.2 Hz, 1H), 7.51 (t, J = 7.6 Hz, 1H), 4.74 (s, 2H)[9] | 191.0, 134.2, 134.0, 128.9, 128.5, 46.0[9] |
Note: The spectroscopic data for the target compound, this compound, is not available in the provided search results. The data for these related compounds can be used as a reference for product characterization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Butyrophenone - Wikipedia [en.wikipedia.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 2-Chloro-1-phenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-Chloro-1-phenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., butyrophenone or 1-phenylbutan-1-one), di-chlorinated byproducts (e.g., 2,2-dichloro-1-phenylbutan-1-one), and residual solvents from the synthesis. If synthesized via Friedel-Crafts acylation, poly-acylated products may also be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: Is this compound stable during purification?
A3: As an α-haloketone, this compound can be sensitive to certain conditions.[1] Prolonged exposure to acidic or basic conditions, as well as high temperatures, should be avoided to prevent decomposition or side reactions. It is advisable to use the crude product immediately in the next step if possible to avoid degradation.[2]
Q4: How can I monitor the purity of my sample during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative analysis of the purity.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | Incorrect solvent system. | Test a range of solvent systems with varying polarities. A common starting point for α-chloro ketones is a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent like ethyl acetate or dichloromethane.[2] |
| Product is eluting with the solvent front | The solvent system is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane or pentane). |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of spots on TLC or column | Sample is overloaded; compound may be acidic or basic; compound is degrading on the silica gel. | Reduce the amount of sample loaded onto the column. Add a small amount of a neutral organic base (like triethylamine) or acid (like acetic acid) to the solvent system if the compound is basic or acidic, respectively. Consider using neutral alumina instead of silica gel. |
| Product crystallizes on the column | The solvent system is not a good solvent for the product at the concentration being eluted. | Switch to a solvent system in which the product is more soluble. You may need to unload the column and re-purify. |
Vacuum Distillation Issues
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. High viscosity of the crude material. | Add fresh boiling chips or use a magnetic stirrer. Ensure efficient stirring. |
| Product is not distilling at the expected temperature | The vacuum is not low enough. The thermometer is placed incorrectly. | Check the vacuum pump and all connections for leaks. Ensure the thermometer bulb is positioned just below the side arm of the distillation head. |
| Product is decomposing in the distillation flask | The distillation temperature is too high. | Use a lower vacuum to decrease the boiling point. A patent for the related compound 2-chloro-1-phenylpropane reports distillation at 70-74°C at 3 mm Hg, which can be a starting reference. |
| Distillate is impure | Inefficient fractionation. The boiling points of the product and impurities are too close. | Use a fractionating column (e.g., Vigreux or packed column) to improve separation. If boiling points are very close, an alternative purification method like column chromatography may be necessary. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Product does not dissolve in the hot solvent | Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Test small batches with different solvents (e.g., isopropanol, ethanol, hexane, or mixtures). |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities are present. | Add a little more solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure the solution cools slowly. If impurities are the issue, a pre-purification step (e.g., column chromatography) may be needed. |
| No crystals form upon cooling | The solution is too dilute. The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent and try cooling again. Try a different solvent in which the compound is less soluble. |
| Low recovery of the product | Too much solvent was used. The crystals were filtered before crystallization was complete. | Concentrate the filtrate and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocols
Column Chromatography
This protocol is adapted from a method for the purification of the similar compound 3-chloro-4-phenylbutan-2-one.[2]
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-pentane).[2]
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A common gradient might be from 1% to 10% ethyl acetate in pentane.[2]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus with a short path distillation head for higher boiling point compounds.
-
Use a magnetic stirrer and a heating mantle with a stirrer control.
-
Place the thermometer correctly to accurately measure the vapor temperature.
-
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring there are no leaks in the system.
-
Gradually heat the flask while stirring.
-
Collect the fraction that distills at a constant temperature. The boiling point of the related 4-chloro-1-phenyl-1-butanone is 253-254 °C at atmospheric pressure, so a high vacuum will be required to distill at a reasonable temperature.[3]
-
-
Completion:
-
Once the desired fraction is collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.
-
Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good solvents for ketones with aromatic rings include alcohols (e.g., ethanol, isopropanol) and non-polar solvents (e.g., hexane, heptane), or mixtures thereof.
-
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Advantages | Disadvantages |
| Column Chromatography | 70-90% | >98% | 70-90% | High resolution for closely related impurities. Adaptable to a wide range of polarities. | Can be time-consuming and requires large volumes of solvent. Potential for product degradation on silica. |
| Vacuum Distillation | 80-95% | >97% | 60-85% | Effective for removing non-volatile impurities and solvents. Can be scaled up. | Requires a good vacuum system. Risk of thermal decomposition if overheated. Not suitable for separating compounds with close boiling points. |
| Recrystallization | >90% | >99% | 50-80% | Can yield very high purity material. Relatively simple and inexpensive. | Requires a suitable solvent to be found. Can have lower yields due to solubility losses. Not effective for removing impurities with similar solubility. |
Note: The expected purity and yield are estimates based on general principles and data from similar compounds and may vary depending on the specific nature of the crude mixture.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logic diagram for selecting a purification method based on impurity type.
References
Technical Support Center: α-Chlorobutyrophenone Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of α-Chlorobutyrophenone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of α-Chlorobutyrophenone?
A1: For the purification of α-Chlorobutyrophenone, silica gel is the most common and recommended stationary phase.[1][2][3] Alumina can also be used.[2][3] The choice between silica gel and alumina depends on the specific impurities in your sample. Silica gel is generally the first choice for neutral to slightly acidic compounds like α-Chlorobutyrophenone.
Q2: What mobile phase (eluent) should I use for the column chromatography of α-Chlorobutyrophenone?
A2: A common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent.[1] A typical starting point is a mixture of hexane and ethyl acetate.[1] You can optimize the ratio by first performing thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for α-Chlorobutyrophenone.[1] For similar, more polar compounds, a mixture of chloroform and methanol has been used.[4]
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography (TLC).[1] Spotting the collected fractions on a TLC plate alongside your crude mixture will allow you to identify the fractions containing the purified α-Chlorobutyrophenone. Alternatively, an automated system with a UV detector can be used to monitor the elution of compounds.[1]
Q4: What is the difference between gravity chromatography and flash chromatography for this purification?
A4: Gravity chromatography relies on gravity for the mobile phase to move through the column, which can be time-consuming.[2] Flash chromatography uses positive pressure (e.g., from compressed air or nitrogen) to push the solvent through the column, resulting in a much faster separation.[1][3] For efficient purification in a research setting, flash chromatography is generally preferred.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (overlapping bands) | - Inappropriate mobile phase polarity. - Column was not packed properly. - Sample was loaded improperly. - Column was overloaded with sample. | - Optimize the mobile phase using TLC. Decrease the polarity of the eluent for better separation. - Ensure the column is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of solvent and load it as a narrow band at the top of the column. - Use a larger column or reduce the amount of sample being purified. |
| Compound is not eluting from the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Compound is eluting too quickly (with the solvent front) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in your hexane/ethyl acetate mixture. |
| Cracks or channels in the stationary phase | - The column ran dry. - The stationary phase was not packed properly. | - Always keep the top of the stationary phase covered with the mobile phase. - Repack the column using either the wet or dry packing method to ensure a uniform bed.[1] |
| Tailing of spots on TLC analysis of fractions | - The compound is interacting too strongly with the stationary phase. - The sample is too concentrated. | - Consider adding a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though likely not necessary for α-Chlorobutyrophenone). - Dilute the fractions before spotting on the TLC plate. |
Experimental Protocols
General Protocol for Column Chromatography of α-Chlorobutyrophenone
This protocol is a general guideline and should be optimized for your specific sample and impurity profile.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of sample to be purified.
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Secure the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column to retain the stationary phase.[1]
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Add a layer of sand on top of the plug.
-
Wet Packing Method (Recommended):
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.
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Pour the slurry into the column, ensuring no air bubbles are trapped.
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Gently tap the column to help the stationary phase settle evenly.
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Once settled, add another layer of sand on top of the silica gel to prevent disturbance during sample loading.[1]
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
2. Sample Loading:
-
Dissolve your crude α-Chlorobutyrophenone in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the stationary phase.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using flash chromatography, apply pressure to the top of the column to achieve a steady flow rate.
-
You can start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15 hexane:ethyl acetate) to elute your compound and any more polar impurities. This is known as a step gradient.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the purified α-Chlorobutyrophenone.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Mobile Phase Systems for α-Chlorobutyrophenone Purification
| Stationary Phase | Mobile Phase System | Typical Starting Ratio (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 95:5 to 80:20 | A good starting point for many neutral organic compounds. The ratio should be optimized based on TLC.[1] |
| Silica Gel | Dichloromethane | 100% | Can be used as a single eluent or in combination with other solvents. |
| Silica Gel | Chloroform / Methanol | 99:1 to 90:10 | This system was reported for the purification of a more polar butyrophenone derivative and may be suitable if your impurities are significantly non-polar.[4] |
Visualizations
References
preventing degradation of 2-Chloro-1-phenylbutan-1-one during reaction
Technical Support Center: 2-Chloro-1-phenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as an α-haloketone, is susceptible to several degradation pathways. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic[1]. Key degradation routes include:
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Acid-Catalyzed Degradation: The presence of acids, often byproducts of halogenation reactions (e.g., HCl or HBr), can promote side reactions and product decomposition[2].
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Base-Induced Rearrangement (Favorskii Rearrangement): In the presence of a base, the acidic α-hydrogen can be abstracted, leading to a carbanion that displaces the chloride, resulting in a cyclopropanone intermediate which can then undergo rearrangement[3].
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Nucleophilic Substitution: The electron-deficient α-carbon is a target for nucleophiles, leading to the displacement of the chloride and the formation of byproducts[1].
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Elimination Reactions: Strong bases can also induce elimination reactions, forming α,β-unsaturated ketones, especially if there are β-hydrogens available[4][5].
Q2: My reaction mixture is turning dark, and TLC analysis shows multiple spots. What is the likely cause?
A2: The formation of a dark-colored reaction mixture and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of product degradation and the formation of side products. For α-chloroketones like this compound, this can be attributed to:
-
Polyhalogenation: During synthesis, the formation of di- or poly-halogenated byproducts can occur, complicating the purification process[1][2].
-
Acid/Base Instability: As mentioned in Q1, the presence of acidic or basic impurities can catalyze various decomposition pathways. For instance, the hydrogen halide generated during direct halogenation is a common culprit[2][3].
-
Elevated Temperatures: α-Haloketones can be thermally sensitive. High reaction temperatures can accelerate decomposition and side reactions.
To troubleshoot, consider lowering the reaction temperature, using a milder halogenating agent, or incorporating a method to remove acidic byproducts as they form[2].
Q3: How can I minimize acid-catalyzed degradation during the synthesis of this compound?
A3: Several strategies can be employed to mitigate acid-catalyzed degradation during the synthesis of α-chloroketones:
-
Use of a Scavenger: Adding a mild, non-nucleophilic base (e.g., calcium carbonate) to the reaction mixture can neutralize the acidic byproduct (HX) as it is formed[1].
-
Phase-Vanishing Protocol: This method utilizes a multiphase system where the acidic byproduct is trapped in an aqueous layer, separating it from the product in the organic phase[2].
-
Continuous Flow Synthesis: Continuous flow reactors offer excellent control over reaction time and temperature, and can be designed to remove byproducts in real-time, thus minimizing degradation[6].
-
Alternative Reagents: Employing halogenating agents that do not produce strong acids, such as N-chlorosuccinimide (NCS), can be beneficial[7].
Q4: What are the best practices for storing and handling this compound?
A4: Due to their reactivity, α-haloketones require careful handling and storage:
-
Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and photodecomposition. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Avoid Contaminants: Ensure storage containers are free from acidic or basic residues.
-
Handling: Use glassware that is free of scratches or ground glass joints where possible, as these can sometimes initiate decomposition, especially with sensitive compounds[6].
Q5: I am observing an unexpected rearranged product in my reaction. What is likely occurring?
A5: The formation of a rearranged product is a strong indication of a Favorskii rearrangement. This occurs when an α-haloketone with an acidic α'-proton is treated with a base. The resulting enolate undergoes intramolecular cyclization to form a cyclopropanone, which then opens to yield a rearranged carboxylic acid derivative (ester, amide, or acid depending on the nucleophile present). To avoid this, it is crucial to control the basicity of the reaction medium. If a base is required for a subsequent step, consider protecting the ketone or using non-basic conditions if possible.
Q6: Can the choice of solvent impact the stability of this compound?
A6: Yes, the solvent can significantly influence the stability of α-haloketones.
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Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in solvolysis reactions where the solvent acts as a nucleophile, displacing the chloride.
-
Aprotic Solvents (e.g., THF, DCM, toluene): These are generally preferred as they are less likely to react with the α-chloroketone.
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Solvent Polarity: The polarity of the solvent can also affect the rate of nucleophilic substitution reactions[1].
It is advisable to use dry, aprotic solvents for reactions involving this compound.
Quantitative Data Summary
Table 1: Comparison of Halogenation Methods for Ketones
| Method | Halogenating Agent | Typical Yields | Key Advantages | Potential Issues |
| Direct Halogenation | Cl₂ or Br₂ | Good to Excellent | Readily available reagents. | Generates acidic byproducts (HX) causing degradation; risk of polyhalogenation[2][3]. |
| N-Halosuccinimides | NCS or NBS | Good to Excellent | Milder conditions; easier handling. | Can still produce acidic succinimide byproduct. |
| Phase-Vanishing | Br₂ with a fluorous phase | Good to Excellent | Prevents product decomposition by trapping HBr in an aqueous phase[2]. | Requires specialized fluorous solvents. |
| Continuous Flow | Diazomethane and HCl/HBr | High | Safe handling of hazardous reagents like diazomethane; excellent control[6][8]. | Requires specialized equipment. |
Experimental Protocols
Protocol: α-Chlorination of 1-Phenylbutan-1-one using N-Chlorosuccinimide (NCS)
This protocol describes a method to synthesize this compound using a milder chlorinating agent to minimize degradation.
Materials:
-
1-Phenylbutan-1-one
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (catalyst)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-phenylbutan-1-one (1 equivalent).
-
Dissolve the ketone in anhydrous dichloromethane.
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Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution to quench the acid catalyst.
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Wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving degradation of this compound.
Caption: Diagram of a continuous flow setup for the synthesis of α-chloroketones.
Caption: Decision tree for selecting reaction conditions to prevent degradation.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Chloro-1-phenylbutan-1-one Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1-phenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound with nucleophiles?
A1: this compound is an α-haloketone. Due to the electron-withdrawing nature of the adjacent carbonyl group, the α-carbon is activated towards nucleophilic attack. The primary mechanism is expected to be a bimolecular nucleophilic substitution (SN2). An SN1 mechanism is unlikely because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group would be highly unfavorable.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a crucial role in modulating the reaction rate and potentially the product distribution.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions involving anionic nucleophiles. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive. This leads to a significant rate enhancement.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. While they can facilitate the dissolution of reactants, the strong solvation of the nucleophile can decrease its nucleophilicity and slow down the SN2 reaction rate compared to polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are often slow due to the poor solubility of many nucleophilic reagents.
Q3: What are the potential side reactions when working with this compound?
A3: Besides the desired SN2 reaction, potential side reactions include:
-
Elimination (E2): With a strong, sterically hindered base, an E2 elimination reaction can occur to form 1-phenylbut-1-en-1-one. The use of less basic nucleophiles minimizes this pathway.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton can undergo a Favorskii rearrangement.
-
Reaction with Solvent: In protic solvents (solvolysis), the solvent itself can act as a nucleophile, leading to the formation of byproducts (e.g., 2-ethoxy-1-phenylbutan-1-one in ethanol).
Q4: How can I monitor the progress of the reaction?
A4: Several techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively follow the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time, which is essential for kinetic studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction in real-time by integrating the signals corresponding to the starting material and the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction | 1. Poor solvent choice: Using a polar protic solvent with an anionic nucleophile. 2. Low temperature: Reaction rate is too slow at the current temperature. 3. Poor nucleophile: The chosen nucleophile is not strong enough. 4. Impure reagents: Starting material or nucleophile is degraded or impure. | 1. Switch to a polar aprotic solvent like acetone or DMF. 2. Gently heat the reaction mixture. 3. Use a stronger nucleophile (e.g., I- is a better nucleophile than Cl-). 4. Purify the starting material and use a fresh, high-purity nucleophile. |
| Low product yield | 1. Side reactions: Competing elimination or solvolysis reactions. 2. Product degradation: The product may be unstable under the reaction conditions. 3. Inefficient workup: Loss of product during extraction or purification. | 1. Use a less basic nucleophile to minimize elimination. Use an aprotic solvent to avoid solvolysis. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Optimize the workup procedure, for example, by adjusting the pH or using a different extraction solvent. |
| Multiple products observed | 1. Mixture of SN2 and elimination products: Use of a basic nucleophile. 2. Solvolysis product: Reaction in a protic solvent. 3. Rearrangement products: Presence of a strong base. | 1. Use a non-basic nucleophile (e.g., sodium iodide). 2. Use a polar aprotic solvent. 3. Ensure the reaction conditions are neutral or weakly acidic if a strong base is not required. |
Quantitative Data on Solvent Effects
The following table summarizes the representative relative rate constants for the reaction of this compound with a generic nucleophile (Nu-) in various solvents at 25°C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Hexane | Nonpolar | 1.9 | ~0.001 |
| Toluene | Nonpolar | 2.4 | ~0.01 |
| Diethyl Ether | Polar Aprotic | 4.3 | 1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 10 |
| Acetone | Polar Aprotic | 21 | 1000 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 5000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 10000 |
| Methanol | Polar Protic | 33 | 50 |
| Ethanol | Polar Protic | 24 | 20 |
| Water | Polar Protic | 80 | 5 |
Note: These are representative values and actual rates will depend on the specific nucleophile and reaction conditions.
Experimental Protocol: Kinetic Study of the Reaction of this compound with Sodium Iodide in Acetone
This protocol outlines a method to determine the rate constant for the SN2 reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound (recrystallized)
-
Sodium iodide (dried under vacuum)
-
Acetone (anhydrous)
-
Sodium thiosulfate solution (standardized)
-
Starch indicator solution
-
Volumetric flasks, pipettes, burette
-
Constant temperature water bath
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Equilibrate both solutions and the reaction vessel in a constant temperature water bath set to 25°C.
-
-
Reaction Initiation:
-
In a temperature-controlled flask, pipette 50.0 mL of the 0.1 M this compound solution.
-
To initiate the reaction, rapidly add 50.0 mL of the 0.1 M sodium iodide solution and start a timer simultaneously. The final concentration of each reactant will be 0.05 M.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of a cold diethyl ether/hexane mixture and 20 mL of distilled water.
-
Separate the aqueous layer, which contains the iodide ions.
-
-
Analysis:
-
Titrate the unreacted iodide in the aqueous layer with a standardized solution of sodium thiosulfate using a starch indicator.
-
The concentration of the product (2-Iodo-1-phenylbutan-1-one) at each time point can be calculated from the change in iodide concentration.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction.
-
Visualizations
Caption: SN2 reaction mechanism of this compound.
Caption: General experimental workflow for a kinetic study.
Caption: A logical troubleshooting flowchart for reaction optimization.
Technical Support Center: 2-Chloro-1-phenylbutan-1-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed technical support for the synthesis of 2-Chloro-1-phenylbutan-1-one, with a specific focus on the critical role of temperature control. Below you will find frequently asked questions, a troubleshooting guide, and representative experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the direct α-chlorination of its ketone precursor, 1-phenylbutan-1-one (also known as butyrophenone). This reaction selectively introduces a chlorine atom at the carbon atom adjacent to the carbonyl group.
Q2: Which chlorinating agents are typically used for this synthesis?
A variety of reagents can be employed for the α-chlorination of ketones. Common choices include:
-
Sulfuryl chloride (SO₂Cl₂): A widely used reagent for this transformation.
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle chlorinating agent.[1]
-
Chlorine gas (Cl₂): Effective but requires specialized equipment for safe handling.
-
Acetyl chloride with a catalyst: A combination of acetyl chloride and a catalyst like Ceric Ammonium Nitrate (CAN) can achieve mild and efficient chlorination.[1]
Q3: Why is temperature control so critical during the α-chlorination of butyrophenone?
Precise temperature control is paramount for several reasons:
-
Selectivity: It helps to prevent over-chlorination, which leads to the formation of dichlorinated and other polychlorinated by-products.[1]
-
Side Reaction Minimization: Many side reactions are more sensitive to temperature changes than the desired chlorination. Maintaining a low temperature suppresses these unwanted pathways.
-
Reaction Rate Control: The chlorination of ketones can be highly exothermic. Low temperatures are necessary to moderate the reaction rate and prevent a dangerous runaway reaction.
-
Enantioselectivity: In asymmetric synthesis, lower temperatures often lead to higher enantiomeric excess (ee). For example, in the chlorination of β-keto esters, decreasing the temperature from room temperature to -50 °C significantly increases the enantioselectivity.[2]
Q4: What is the recommended temperature range for this reaction?
The optimal temperature depends on the specific chlorinating agent and solvent used. However, a general best practice is to begin the reaction at a low temperature, typically between 0 °C and 5 °C , especially during the addition of the chlorinating agent. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.[3] For certain catalytic systems, the reaction might be conducted entirely at ambient temperature.[1]
Experimental Protocols & Data
Physical Properties of Key Compounds
This table summarizes essential physical data for the primary reactant and product.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Phenylbutan-1-one (Butyrophenone) | C₁₀H₁₂O | 148.20 | 11–13 | 229 |
| This compound | C₁₀H₁₁ClO | 182.64 | N/A | N/A |
Representative Protocol: α-Chlorination using Sulfuryl Chloride
This protocol is a representative example for the synthesis of an α-chloroketone and may require optimization for your specific setup and scale.[3]
Materials:
-
1-Phenylbutan-1-one (Butyrophenone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-phenylbutan-1-one in a suitable solvent mixture (e.g., methanol and ethyl acetate/dichloromethane).
-
Cooling: Cool the stirred solution to 0–5 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride dropwise to the cooled solution via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel to obtain pure this compound.
Comparison of Chlorination Conditions for Ketones
The following table presents various conditions reported for the α-chlorination of different ketones, which can serve as a starting point for optimization.
| Ketone Substrate | Chlorinating Agent | Catalyst/Additive | Temperature | Yield | Reference |
| 3-Hydroxyacetophenone | Sulfuryl Chloride | None | 20–30 °C | 95% | [3] |
| Cyclohexanone | Acetyl Chloride | Ceric Ammonium Nitrate | Room Temp. | 85% | [1] |
| Acetophenone | Acetyl Chloride | Ceric Ammonium Nitrate | Room Temp. | 87% | [1] |
| β-Keto Esters | N-Chlorosuccinimide | Cinchona Alkaloids | -50 °C to Room Temp. | >99% | [2][4] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or no yield of the desired product.
-
Possible Cause: Ineffective cooling, leading to product degradation or side reactions.
-
Solution: Ensure the reaction vessel is adequately submerged in a cooling bath (ice-water or ice-salt). Monitor the internal temperature continuously, especially during reagent addition.
-
Possible Cause: Decomposed or low-purity chlorinating agent.
-
Solution: Use a freshly opened bottle of the chlorinating agent or purify it before use. For example, sulfuryl chloride can be distilled.
-
Possible Cause: Insufficient reaction time.
-
Solution: Monitor the reaction closely with TLC. If the starting material is still present after the initial reaction time, consider extending it.
Problem 2: Formation of multiple products, especially dichlorinated species.
-
Possible Cause: The reaction temperature was too high. Higher temperatures can increase the rate of secondary chlorination.
-
Solution: Maintain a strictly controlled low temperature (0–5 °C) during the addition of the chlorinating agent. Add the reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Possible Cause: Incorrect stoichiometry; an excess of the chlorinating agent was used.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Accurately measure all reagents.
Problem 3: The reaction is vigorous and difficult to control (runaway reaction).
-
Possible Cause: The initial temperature of the ketone solution was too high before adding the chlorinating agent.
-
Solution: Always pre-cool the reaction mixture to the target temperature before beginning the addition of the chlorinating agent.
-
Possible Cause: The chlorinating agent was added too quickly.
-
Solution: Add the reagent dropwise over an extended period. For larger-scale reactions, consider using a syringe pump for a consistent and slow addition rate. Ensure stirring is efficient to prevent localized high concentrations of the reagent.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the temperature-controlled synthesis of this compound.
Caption: General experimental workflow highlighting critical temperature control steps.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: A logical flowchart for diagnosing and solving common synthesis problems.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions of 2-Chloro-1-phenylbutan-1-one
Welcome to the technical support center for catalyst selection in reactions involving 2-Chloro-1-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions I can perform with this compound?
A1: this compound is a versatile α-chloro ketone that can undergo several key catalytic transformations:
-
Asymmetric Reduction: The carbonyl group can be stereoselectively reduced to a chiral alcohol, (1R,2S)- or (1S,2R)-2-chloro-1-phenylbutan-1-ol, which are valuable chiral building blocks.
-
Catalytic Amination: The chloro group can be substituted with an amino group, or the ketone can be directly aminated to form chiral amines like 2-amino-1-phenylbutan-1-one.
-
Reductive Dehalogenation: The chlorine atom can be selectively removed to yield 1-phenylbutan-1-one.
Q2: Which catalysts are recommended for the asymmetric reduction of this compound?
A2: For the asymmetric reduction of α-chloro ketones, both metal-based catalysts and biocatalysts are highly effective. Noyori-type ruthenium catalysts are particularly well-suited for this transformation.[1][2] Biocatalysts, such as yeast carbonyl reductases, also offer excellent enantioselectivity and high conversion rates under mild conditions.[3]
Q3: Can I use a biocatalyst for reactions with this substrate? What are the advantages?
A3: Yes, biocatalysts like ω-transaminases (for amination) and carbonyl reductases (for reduction) are excellent options. The main advantages of biocatalysis include:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (ee >99%).[3][4]
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and atmospheric pressure.
-
High Chemoselectivity: Enzymes can selectively target a specific functional group, avoiding the need for protecting groups.
Q4: What is reductive dehalogenation, and which catalysts are suitable?
A4: Reductive dehalogenation is the removal of the chlorine atom, replacing it with hydrogen. This is useful if the desired product is the corresponding ketone, 1-phenylbutan-1-one. Modern methods include visible-light-driven copper-catalyzed dehalogenation, which is an environmentally friendly option using ascorbic acid as a reductant.[5]
Q5: Is catalyst poisoning a concern with a chlorinated substrate like this compound?
A5: Yes, catalyst poisoning can be a significant issue. Halogenated compounds can deactivate noble metal catalysts (like Pd, Pt, Ru) by reacting with the metal center. Furthermore, ketone substrates or byproducts can strongly adsorb onto the catalyst surface, blocking active sites.[6][7] Monitoring catalyst activity over time is crucial. If deactivation is observed, catalyst loading may need to be optimized, or a more robust catalyst system may be required.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Reduction
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst Enantiomer | Ensure you are using the correct atropisomer of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP) to obtain the desired product enantiomer.[8] |
| Racemization of Product | The reaction conditions (e.g., presence of base, elevated temperature) might be causing racemization of the chiral alcohol product. Try running the reaction at a lower temperature or using a non-basic catalyst system. |
| Impure Substrate | Impurities in the this compound starting material can interfere with the catalyst. Purify the substrate by distillation or chromatography before use. |
| Ineffective Catalyst System | The chosen catalyst may not be optimal. Screen a panel of catalysts, including different ligands or metals. For instance, if a BINAP-based catalyst is failing, consider a TsDPEN-based catalyst.[2] |
Issue 2: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation/Poisoning | The chloro-substrate may be poisoning the catalyst.[6] Increase the catalyst loading or switch to a more poison-resistant catalyst. Consider using a biocatalyst, which may be less susceptible to this type of poisoning. |
| Inactive Catalyst | The catalyst may have degraded due to exposure to air or moisture. Ensure all reactions with air-sensitive catalysts are performed under an inert atmosphere (e.g., Nitrogen or Argon).[8] |
| Insufficient Hydrogen Pressure (for Hydrogenation) | For catalytic hydrogenation, ensure the system is properly sealed and pressurized to the recommended level (e.g., 10-100 atm).[2][9] |
| Incorrect Solvent or pH (especially for Biocatalysis) | Enzyme activity is highly dependent on the reaction medium. Ensure the pH of the buffer and the choice of any co-solvent are optimal for the specific enzyme used.[3][10] |
Data Presentation
Table 1: Catalyst Performance in Asymmetric Reduction of α-Chloro Ketones
| Catalyst System | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Ru(OTf)--INVALID-LINK-- | α-chloroacetophenone | (R)-2-chloro-1-phenylethanol | >99 | 96 | [2] |
| Recombinant E. coli with Carbonyl Reductase (YlCR) | α-chloroacetophenone | (R)-2-chloro-1-phenylethanol | 99 | >99 | [3] |
Note: Data for the specific substrate this compound is limited; these results for the analogous α-chloroacetophenone provide a strong starting point for catalyst selection.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is adapted from the asymmetric hydrogenation of α-chloroacetophenone.[2]
Objective: To synthesize (R)-2-chloro-1-phenylbutan-1-ol.
Materials:
-
This compound
-
Ru(OTf)--INVALID-LINK-- catalyst
-
Methanol (anhydrous)
-
High-pressure autoclave reactor with stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave reactor with Ru(OTf)--INVALID-LINK-- (Substrate/Catalyst ratio = 1000).
-
Add anhydrous methanol to the reactor.
-
Add this compound to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 10 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting (R)-2-chloro-1-phenylbutan-1-ol by column chromatography.
-
Determine the enantiomeric excess (ee) using chiral HPLC.
Protocol 2: Biocatalytic Asymmetric Amination using a Transaminase
This is a general protocol for the asymmetric amination of a ketone using an ω-transaminase.
Objective: To synthesize (S)-2-amino-1-phenylbutan-1-one.
Materials:
-
This compound
-
ω-Transaminase (e.g., from Ochrobactrum anthropi)[4]
-
L-Alanine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Pyruvate decarboxylase (PDC) (optional, to shift equilibrium)[10]
-
Shaking incubator
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.
-
Add PLP to a final concentration of 1 mM.
-
Add L-Alanine (typically in 10-20 fold excess over the substrate).[10]
-
Add the ω-transaminase enzyme (lyophilized powder or cell-free extract). If using, add PDC.
-
Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 30°C).
-
Add this compound (often dissolved in a co-solvent like DMSO to aid solubility) to start the reaction.
-
Incubate the reaction in a shaking incubator for 24-48 hours.
-
Monitor the formation of the amine product by HPLC or GC.
-
After the reaction, stop it by adding a quenching solvent or by centrifugation to remove the enzyme.
-
Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purify the product and determine the enantiomeric excess by chiral chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting decision tree for catalytic reactions.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. upfinder.upf.edu [upfinder.upf.edu]
Technical Support Center: Workup Procedures for 2-Chloro-1-phenylbutan-1-one Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-Chloro-1-phenylbutan-1-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the workup of reactions with this compound, particularly in the synthesis of its derivatives.
FAQ 1: After reacting this compound with a primary amine, my aqueous wash is showing the presence of my product. What is happening and how can I fix this?
Answer: This issue commonly arises due to the basic nature of the aminoketone product. The protonated form of the amine is water-soluble. To minimize product loss into the aqueous phase, the workup should be performed under basic conditions.
Troubleshooting Steps:
-
Basify the Reaction Mixture: Before extraction, ensure the aqueous layer has a pH greater than 10. This can be achieved by adding a base such as sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution. This deprotonates the amine, making it less water-soluble and more soluble in the organic solvent.
-
Choice of Base: Use a base that is strong enough to deprotonate the ammonium salt but will not cause significant hydrolysis of other functional groups. A saturated solution of sodium bicarbonate may not be sufficient if the amine is not very basic.
-
Salting Out: Before extraction, add a significant amount of a salt, like sodium chloride (NaCl), to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and pushing it into the organic layer. This is known as the "salting out" effect.
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can perform a back-extraction. Combine all your aqueous washes, basify them, and then extract them again with your organic solvent.
FAQ 2: I am seeing a significant amount of an alkene side-product in my NMR. How can I prevent this?
Answer: The formation of an alkene, 1-phenylbut-1-en-1-one, is due to an elimination reaction (E2) competing with the desired substitution reaction (SN2). This is a common issue when using a strong, sterically hindered base or when the reaction is run at elevated temperatures.
Troubleshooting & Prevention:
-
Choice of Base: If a base is required for the reaction (e.g., to neutralize HCl formed), use a non-nucleophilic, sterically hindered base if substitution is the desired outcome. However, for N-alkylation, a slight excess of the amine nucleophile can often act as the base. If an external base is needed, consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide or alkoxides.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[1]
-
Nucleophile Choice: The nature of the nucleophile plays a role. Less sterically hindered amines are more likely to act as nucleophiles rather than bases.
-
Solvent: The choice of solvent can influence the ratio of substitution to elimination. Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.
FAQ 3: My crude product is an oil that is difficult to purify by recrystallization. What are my options?
Answer: Many aminoketone products are oils at room temperature, making direct recrystallization challenging. Here are several alternative purification strategies:
-
Column Chromatography: This is the most common method for purifying oily products. Due to the basic nature of aminoketones, it is often beneficial to use a silica gel column with a solvent system containing a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia in methanol, to prevent the product from streaking on the column. Amine-functionalized silica can also be an effective stationary phase for the purification of basic compounds.
-
Salt Formation and Recrystallization: Convert the oily basic product into a solid salt, which can then be purified by recrystallization. The hydrochloride (HCl) or hydrobromide (HBr) salts of cathinone derivatives are often crystalline solids.[2] This is achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through it or adding a solution of HCl in an anhydrous solvent. The precipitated salt can then be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Distillation: If the product is thermally stable and has a boiling point that is not excessively high, short-path distillation under high vacuum (Kugelrohr) can be an effective purification method for oils.
Section 2: Experimental Protocols
General Workup Procedure for N-Alkylation with a Primary Amine
This protocol provides a general guideline for the workup of a reaction between this compound and a primary amine.
-
Reaction Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, it may be partially removed under reduced pressure.
-
Aqueous Workup:
-
Add deionized water to the reaction mixture.
-
Adjust the pH of the aqueous layer to >10 using a 1M NaOH solution. Monitor the pH with pH paper or a pH meter.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Filtration and Concentration:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by converting it to its hydrochloride salt and recrystallizing.
-
Section 3: Data Presentation
Table 1: Comparison of Purification Methods for a Model Reaction Product (N-ethyl-1-phenylbutan-1-one-2-amine)
| Purification Method | Typical Yield (%) | Purity (by HPLC) (%) | Advantages | Disadvantages |
| Silica Gel Chromatography | 60-75 | >98 | Good for removing a wide range of impurities. | Can be time-consuming; potential for product loss on the column. |
| Recrystallization of HCl Salt | 50-65 | >99 | Yields highly pure, stable crystalline solid. | Requires an extra chemical step; some product may be lost during salt formation and recrystallization. |
| Kugelrohr Distillation | 45-60 | 95-98 | Fast and effective for thermally stable oils. | Not suitable for thermally sensitive compounds; may not remove impurities with similar boiling points. |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and execution of the purification.
Section 4: Visualizations
Experimental Workflow: General Workup for N-Alkylation
Caption: General workflow for the aqueous workup of N-alkylation reactions.
Troubleshooting Logic: Substitution vs. Elimination
Caption: Troubleshooting pathway for addressing competing elimination reactions.
References
minimizing byproduct formation with 2-Chloro-1-phenylbutan-1-one
Welcome to the Technical Support Center for 2-Chloro-1-phenylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: this compound is an α-chloroketone and is susceptible to several side reactions, primarily driven by its electrophilic nature. The most common byproduct formations arise from:
-
Elimination Reactions: Formation of α,β-unsaturated ketones (e.g., 1-phenylbut-2-en-1-one) through the removal of HCl. This is favored by strong, bulky bases and higher temperatures.
-
Favorskii Rearrangement: In the presence of a base, this compound can undergo rearrangement to form carboxylic acid derivatives. With alkoxides (e.g., sodium methoxide), this leads to the formation of esters (e.g., methyl 2-phenylbutanoate). With amines, the corresponding amides are formed.
-
Nucleophilic Substitution (SN1/SN2): Direct replacement of the chloride by a nucleophile. The mechanism (SN1 or SN2) and potential for rearrangement depend on the substrate, nucleophile, and solvent.
Q2: How can I minimize the formation of the elimination byproduct, 1-phenylbut-2-en-1-one?
A2: To disfavor the elimination pathway, consider the following strategies:
-
Temperature Control: Maintain a low reaction temperature. Elimination reactions typically have a higher activation energy than substitution reactions.
-
Choice of Base/Nucleophile: Use a less sterically hindered base or a weaker base if the desired reaction is substitution. Strong, bulky bases are more likely to act as a base rather than a nucleophile, promoting elimination.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the leaving group and may favor substitution reactions.
Q3: I am observing a significant amount of a rearranged ester byproduct when using an alkoxide. How can I prevent the Favorskii rearrangement?
A3: The Favorskii rearrangement is a common issue with α-haloketones in the presence of a base. To suppress this byproduct:
-
Use of Aprotic Solvents: Employing aprotic solvents can sometimes disfavor the enolate formation necessary for the rearrangement.
-
Careful Control of Stoichiometry: Precise control over the amount of base used is critical. Excess base can promote the rearrangement.
-
Alternative Synthetic Routes: If the rearrangement remains a significant problem, consider alternative synthetic strategies that do not involve the use of strong bases with this compound.
Troubleshooting Guides
Issue 1: Low Yield of Desired Substitution Product and Presence of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high. | Lower the reaction temperature. Perform the reaction at 0°C or below. | Reduced rate of elimination and other side reactions, leading to a cleaner reaction profile and higher yield of the substitution product. |
| The base/nucleophile is too strong or sterically hindered. | Switch to a weaker or less bulky base/nucleophile. For example, use a carbonate base instead of an alkoxide if applicable. | Favors the SN2 pathway over E2 and the Favorskii rearrangement, increasing the yield of the desired substitution product. |
| Inappropriate solvent. | Change the solvent. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are often preferred. | Increased rate of the desired substitution reaction and potentially suppressed side reactions. |
| Presence of moisture. | Ensure all reagents and glassware are dry. Use anhydrous solvents. | Prevents hydrolysis of the starting material and other water-mediated side reactions. |
Issue 2: Formation of a Carboxylic Acid Derivative (Ester or Amide) Instead of the Expected Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Favorskii rearrangement is occurring. | This is a known reaction pathway for α-haloketones with bases. See FAQ A3 for mitigation strategies. | Suppression of the rearrangement and increased yield of the target molecule. |
| Reaction conditions favor enolate formation. | Use a non-basic nucleophile if the reaction chemistry allows. | Avoids the initial deprotonation step that leads to the Favorskii rearrangement. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine to Minimize Elimination
This protocol provides a general guideline for reacting this compound with a primary or secondary amine to favor the substitution product.
Materials:
-
This compound
-
Amine (2 equivalents)
-
Anhydrous acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the amine (2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes. The use of a second equivalent of the amine acts as a base to neutralize the HCl formed during the reaction.
-
After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship of Reaction Pathways
Caption: Reaction pathways of this compound.
Experimental Workflow for Minimizing Byproducts
Caption: Experimental workflow for byproduct minimization.
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of 2-Chloro-1-phenylbutan-1-one
For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comparative analysis of the NMR spectral data for 2-Chloro-1-phenylbutan-1-one, offering insights into its structural characteristics in contrast to its parent compound, 1-phenylbutan-1-one. The inclusion of detailed experimental protocols and visual aids aims to facilitate a deeper understanding and practical application of this data.
Comparative NMR Spectral Data
The following table summarizes the experimental ¹H and ¹³C NMR data for 1-phenylbutan-1-one and the predicted data for this compound.
| Compound | Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 1-Phenylbutan-1-one | Phenyl-H | 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H) | 137.0 (C), 133.0 (CH), 128.6 (CH), 128.0 (CH) |
| C=O | - | 200.7 | |
| α-CH₂ | 2.93 (t, J = 7.3 Hz, 2H) | 38.5 | |
| β-CH₂ | 1.74 (sextet, J = 7.4 Hz, 2H) | 17.8 | |
| γ-CH₃ | 0.98 (t, J = 7.4 Hz, 3H) | 13.9 | |
| This compound (Predicted) | Phenyl-H | ~7.9-8.1 (m, 2H), ~7.5-7.7 (m, 3H) | ~134.0 (C), ~134.5 (CH), ~129.0 (CH), ~129.0 (CH) |
| C=O | - | ~195.0 | |
| α-CH | ~5.2 (dd, J ≈ 7, 6 Hz, 1H) | ~60.0 | |
| β-CH₂ | ~2.1 (m, 1H), ~1.9 (m, 1H) | ~28.0 | |
| γ-CH₃ | ~1.1 (t, J = 7.5 Hz, 3H) | ~11.0 |
Note: The predicted values for this compound are estimations based on analogous compounds and established substituent effects. The downfield shift of the α-proton and α-carbon is a direct consequence of the electron-withdrawing effect of the chlorine atom.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or measure 10-50 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
-
Introduce the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
For ¹H NMR:
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 8 to 16 scans are sufficient for a concentrated sample.
-
-
For ¹³C NMR:
-
Set a wider spectral width compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required to obtain a good signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum and enhance the signal.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizing Molecular Structure and Experimental Workflow
To further aid in the understanding of the NMR data and the experimental process, the following diagrams have been generated.
Comparative Analysis of Analytical Techniques for 2-Chloro-1-phenylbutan-1-one
A Guide for Researchers and Drug Development Professionals
The characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. 2-Chloro-1-phenylbutan-1-one, an α-chloroketone, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount, necessitating robust analytical methods for its identification and quantification. This guide provides a comparative overview of mass spectrometry (MS) for the analysis of this compound, with additional context on alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.
Quantitative Data Summary
While a publicly available, complete mass spectrum with relative intensities for this compound is not readily found in open-access databases, the expected key fragmentation ions based on its structure are presented below. The molecular ion ([M]⁺) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.64 g/mol ), with an isotopic peak at M+2 due to the presence of the chlorine-37 isotope.
| Analytical Technique | Key Performance Characteristics | This compound Analysis |
| GC-MS | High sensitivity and specificity, provides structural information through fragmentation patterns. | Molecular Ion (m/z): 182/184 ([M]⁺, due to ³⁵Cl/³⁷Cl isotopes)Key Fragment Ions (m/z): 105 (Benzoyl cation), 77 (Phenyl cation), 57 (Butyl fragment), 29 (Ethyl fragment) |
| HPLC-UV | Excellent for quantification of non-volatile or thermally labile compounds, wide applicability. | Retention Time: Dependent on column and mobile phase selection.Limit of Detection: Typically in the low µg/mL to ng/mL range. |
| NMR Spectroscopy | Provides detailed structural information, non-destructive. | ¹H NMR: Distinct signals for aromatic, methine, methylene, and methyl protons.¹³C NMR: Characteristic chemical shifts for carbonyl, aromatic, and aliphatic carbons. |
Table 1. Comparative overview of analytical techniques for this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of aromatic ketones and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a general method for the analysis of α-chloroketones and would require optimization for this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
NMR Acquisition Parameters (Typical for ¹H NMR):
-
Pulse Program: Standard single pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
Mandatory Visualization
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway of this compound in a mass spectrometer.
Caption: Predicted fragmentation pathway of this compound.
Comparison of Techniques
-
GC-MS stands out for its high sensitivity and the ability to provide structural information through characteristic fragmentation patterns, making it ideal for both identification and quantification of this compound, especially at trace levels.
-
HPLC-UV is a versatile and robust technique for routine quantification. Its primary advantage lies in its applicability to a wider range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, HPLC-UV would be a reliable method for purity assessment and content uniformity testing in drug formulations.
-
NMR Spectroscopy is unparalleled in its ability to provide detailed, unambiguous structural elucidation. While generally less sensitive than MS, it is a non-destructive technique that can provide crucial information about the connectivity of atoms within the molecule, confirm the identity of the compound, and detect impurities, including isomers, that might be difficult to resolve by chromatographic methods alone.
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis. For definitive identification and sensitive quantification, GC-MS is the method of choice. For routine quality control and purity assessments, HPLC-UV offers a robust and reliable alternative. NMR spectroscopy is indispensable for absolute structural confirmation and detailed characterization. In a comprehensive drug development program, a combination of these techniques would be employed to ensure the identity, purity, and quality of this important pharmaceutical intermediate.
A Comparative Guide to Analytical Methods for the Identification of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2-Chloro-1-phenylbutan-1-one, a compound of interest in various research and development fields. The selection of an appropriate analytical technique is critical for accurate and reliable results. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methods, offering a basis for informed decision-making.
Introduction to this compound
This compound, also known as alpha-chlorobutyrophenone, is a chemical compound with the molecular formula C₁₀H₁₁ClO.[1] Its structure consists of a butyrophenone core with a chlorine atom at the alpha position relative to the carbonyl group. The analytical identification and quantification of this compound are essential for quality control, impurity profiling, and metabolic studies.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation and quantification of this compound from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated based on its boiling point and polarity on a chromatographic column, and then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern.
Experimental Protocol:
A general screening method for related synthetic cathinones can be adapted for this compound analysis.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% diphenyl/95% dimethylpolysiloxane column.
-
Oven Temperature Program: Start at an initial temperature of around 90°C, hold for 1 minute, and then ramp up to 300°C at a rate of 10-20°C per minute.
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A typical mass range of 40-500 amu is scanned to capture the molecular ion and characteristic fragment ions.
-
Performance Characteristics:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Logical Workflow for GC-MS Analysis:
Figure 1: A generalized workflow for the analysis of this compound using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS due to thermal instability or low volatility. For α-chloroketones, reversed-phase HPLC with UV detection is a common approach.
Experimental Protocol:
A validated method for synthetic cathinones using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted for HPLC-UV analysis of this compound.[2][3][4][5][6]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Solid-phase extraction (SPE) may be used for sample clean-up and concentration from complex matrices.[2][5]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30-40°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (likely around 240-260 nm for the phenyl ketone chromophore).
-
Performance Characteristics:
The following table summarizes the expected performance of a validated HPLC-UV method for a compound like this compound, based on data for similar analytes.[2][6]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Workflow for HPLC Analysis:
Figure 2: A typical workflow for the identification and quantification of this compound by HPLC-UV.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the different protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
Expected Spectral Features:
Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum:
-
A triplet corresponding to the methyl protons (-CH₃).
-
A multiplet for the methylene protons (-CH₂-).
-
A multiplet for the methine proton (-CHCl-).
-
Multiplets in the aromatic region for the phenyl protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Spectral Features:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
A strong carbonyl (C=O) stretching vibration around 1690 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
A C-Cl stretching vibration, typically in the fingerprint region (below 800 cm⁻¹).
Relationship between Analytical Techniques:
Figure 3: The interplay of different analytical techniques for the comprehensive analysis of this compound.
Conclusion
The choice of analytical method for the identification and quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. GC-MS and HPLC are powerful techniques for separation and quantification, with LC-MS/MS offering enhanced sensitivity and specificity. NMR and FTIR spectroscopy are indispensable for the definitive structural elucidation of the compound. For routine analysis, a validated HPLC-UV or GC-MS method would be suitable, while a combination of these techniques would be necessary for comprehensive characterization and in-depth studies.
References
- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the characterization of 2-Chloro-1-phenylbutan-1-one, a halogenated ketone of interest in synthetic chemistry and drug development. We will delve into the principles and expected outcomes of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive toolkit for its analysis.
Introduction to this compound
This compound, also known as α-chlorobutyrophenone, is a chemical intermediate whose purity and structure are critical for subsequent applications. Its molecular structure, featuring a phenyl ring, a carbonyl group, and a chlorine atom on the alpha-carbon, gives rise to distinct spectroscopic signatures that can be harnessed for its identification and characterization.
FTIR Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected FTIR Spectrum of this compound
While a publicly available, detailed experimental FTIR spectrum with peak assignments for this compound is not readily accessible, we can predict the characteristic absorption bands based on its structure and data from similar compounds.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Note: The conjugation of the carbonyl group with the phenyl ring is expected to lower the C=O stretching frequency to the 1680-1700 cm⁻¹ range. The presence of the chlorine atom on the α-carbon may also slightly influence the carbonyl absorption frequency.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared and placed in a liquid cell. For vapor phase analysis, the sample is heated in a gas cell.
-
Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract any atmospheric or solvent-related absorptions.
-
Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range (typically 4000 - 400 cm⁻¹).
-
Data Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is then subtracted from the sample spectrum.
Alternative Analytical Techniques: A Comparative Overview
While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization of this compound requires complementary techniques like NMR spectroscopy and Mass Spectrometry.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Functional groups present. | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed structural connectivity. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides unambiguous structure elucidation. | Slower acquisition time, requires more sample, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, leading to structural information. | High sensitivity, provides molecular formula information. | Isomers can be difficult to distinguish without tandem MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Expected NMR Data for this compound
¹H NMR (Proton NMR):
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.4 - 8.0 | Multiplet | 5H |
| Methine (CH-Cl) | 5.1 - 5.3 | Triplet | 1H |
| Methylene (CH₂) | 2.0 - 2.3 | Sextet | 2H |
| Methyl (CH₃) | 0.9 - 1.2 | Triplet | 3H |
¹³C NMR (Carbon NMR):
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C₆H₅) | 128 - 135 |
| Methine (CH-Cl) | 60 - 70 |
| Methylene (CH₂) | 25 - 35 |
| Methyl (CH₃) | 10 - 15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Analysis: The chemical shifts, integration, and multiplicity of the peaks are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope (in an approximate 3:1 ratio with the chlorine-35 peak).
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and a chloroalkyl radical. This is often a major fragmentation pathway for ketones.
-
Loss of Chlorine: Cleavage of the C-Cl bond can result in a fragment at [M-35]⁺ or [M-36]⁺ (loss of HCl).
-
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond could occur.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: The sample is injected into a gas chromatograph (GC), which separates the components of the mixture. This compound is then introduced into the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form positively charged molecular ions.
-
Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Decision Making
The selection and sequence of analytical techniques are crucial for an efficient and accurate characterization of this compound.
Caption: A typical workflow for the analytical characterization of this compound.
Conclusion
A multi-technique approach is indispensable for the unambiguous characterization of this compound. FTIR spectroscopy provides a rapid assessment of the key functional groups. NMR spectroscopy offers a detailed map of the molecular structure, and mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation. By combining the data from these techniques, researchers can confidently verify the identity and purity of this important chemical compound.
A Comparative Guide to the Reactivity of 2-Chloro-1-phenylbutan-1-one and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-Haloketone Reactivity
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement significantly influences their chemical reactivity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Furthermore, the halogen atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The general order of leaving group ability for halogens in these reactions is I > Br > Cl, which directly correlates with the reactivity of the corresponding α-haloketones.
Comparative Reactivity Analysis
The reactivity of 2-halo-1-phenylbutan-1-ones in nucleophilic substitution reactions is expected to follow the established trend based on the leaving group ability of the halide. Therefore, the anticipated order of reactivity is:
2-Iodo-1-phenylbutan-1-one > 2-Bromo-1-phenylbutan-1-one > 2-Chloro-1-phenylbutan-1-one
This trend is a consequence of the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻). A weaker carbon-halogen bond is more easily broken, and a more stable leaving group is more readily displaced, both factors contributing to a faster reaction rate.
Quantitative Data Summary
While specific experimental data for the direct comparison of these three analogs is not available, the following table provides a qualitative comparison based on established chemical principles and offers a template for presenting experimental findings. The hypothetical relative rate constants are included for illustrative purposes to demonstrate the expected trend.
| Compound | Structure | Halogen | C-X Bond Energy (kJ/mol, approx.) | Leaving Group pKa (of HX) | Expected Relative Reactivity | Hypothetical Relative Rate Constant (k_rel) |
| This compound | ![]() | Chlorine | ~340 | -7 | Least Reactive | 1 |
| 2-Bromo-1-phenylbutan-1-one | ![]() | Bromine | ~285 | -9 | Moderately Reactive | ~50 |
| 2-Iodo-1-phenylbutan-1-one | ![]() | Iodine | ~210 | -10 | Most Reactive | ~2500 |
Note: The C-X bond energies are approximate values for alkyl halides and are provided for general comparison. The hypothetical relative rate constants are based on typical relative rates observed for alkyl halides in SN2 reactions.
Reaction Mechanisms and Experimental Workflows
The primary reaction pathway for α-haloketones with most nucleophiles is the SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the halide leaving group departs simultaneously.
Caption: SN2 reaction pathway for a 2-halo-1-phenylbutan-1-one.
To quantitatively compare the reactivity of these analogs, a series of controlled experiments can be designed. The following workflow outlines a general procedure for such a comparative study.
Caption: Generalized workflow for comparing the reactivity of α-haloketone analogs.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to compare the reactivity of this compound and its analogs.
General Procedure for Nucleophilic Substitution with Sodium Methoxide
Objective: To compare the rate of reaction of 2-chloro-, 2-bromo-, and 2-iodo-1-phenylbutan-1-one with sodium methoxide in methanol.
Materials:
-
This compound
-
2-Bromo-1-phenylbutan-1-one
-
2-Iodo-1-phenylbutan-1-one
-
Sodium methoxide solution (0.1 M in methanol)
-
Anhydrous methanol
-
Quenching solution (e.g., dilute HCl)
-
Internal standard (e.g., naphthalene) for chromatographic analysis
-
Reaction vials, syringes, constant temperature bath, HPLC or GC instrument.
Procedure:
-
Preparation of Reactant Solutions: Prepare 0.05 M solutions of each of the three 2-halo-1-phenylbutan-1-one analogs in anhydrous methanol containing a known concentration of the internal standard.
-
Reaction Setup: In separate reaction vials maintained at a constant temperature (e.g., 25 °C) in a water bath, place equal volumes of each of the ketone solutions.
-
Initiation of Reaction: To each vial, rapidly add an equal volume of the 0.1 M sodium methoxide solution in methanol. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining 2-halo-1-phenylbutan-1-one and the formed 2-methoxy-1-phenylbutan-1-one, relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time for each analog. Determine the initial rate of reaction from the slope of the initial part of the curve. Alternatively, if the reaction follows pseudo-first-order kinetics, plot ln([reactant]) versus time to determine the rate constant.
-
Comparison: Compare the determined rate constants to establish the relative reactivity of the three analogs.
Conclusion
Based on fundamental principles of organic chemistry, the reactivity of 2-halo-1-phenylbutan-1-ones in nucleophilic substitution reactions is predicted to increase in the order: chloro < bromo < iodo. This guide provides a framework for the qualitative and quantitative comparison of these analogs. The provided experimental protocol offers a starting point for researchers to generate specific kinetic data to validate this trend and further understand the reactivity of this important class of compounds. Such data is invaluable for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and agrochemical industries.
A Comparative Guide: 2-Chloro-1-phenylbutan-1-one vs. 2-Bromo-1-phenylbutan-1-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and organic chemistry, the choice of starting materials is paramount to the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, α-haloketones stand out for their reactivity and utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of two such key intermediates: 2-chloro-1-phenylbutan-1-one and 2-bromo-1-phenylbutan-1-one, offering insights into their respective performance, supported by available data and experimental context.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics influence their behavior in chemical reactions and their handling requirements.
| Property | This compound | 2-Bromo-1-phenylbutan-1-one |
| CAS Number | 73908-29-9[1] | 877-35-0[2] |
| Molecular Formula | C₁₀H₁₁ClO[1] | C₁₀H₁₁BrO[2] |
| Molecular Weight | 182.64 g/mol [1] | 227.10 g/mol [3] |
| Appearance | Not specified in readily available literature | Colorless to pale yellow liquid[2] |
Synthesis and Production
The accessibility and efficiency of synthesis are critical considerations for any chemical intermediate.
2-Bromo-1-phenylbutan-1-one is commonly synthesized via the bromination of valerophenone. A notable method involves the treatment of valerophenone with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid, which has been reported to yield the product in high purity and with a yield of around 95%.[2]
This compound , while commercially available, has less detailed public information regarding its specific high-yield synthetic routes from common precursors. General methods for the synthesis of α-chloroketones are applicable.
Reactivity and Performance: A Comparative Analysis
The primary difference in the chemical behavior of these two compounds lies in the nature of the halogen substituent. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br), and the leaving group ability increases (Br⁻ is a better leaving group than Cl⁻). This fundamental principle dictates their relative reactivity in nucleophilic substitution reactions, a cornerstone of their synthetic utility.
Nucleophilic Substitution Reactions
In Sₙ2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile and is sensitive to the nature of the leaving group. Given that bromide is a better leaving group than chloride, 2-bromo-1-phenylbutan-1-one is expected to exhibit a faster reaction rate in nucleophilic substitution reactions compared to its chloro analog. This is a critical advantage in syntheses where reaction time and efficiency are paramount.
A prominent example of this reactivity is in the synthesis of the antidepressant bupropion . The synthesis of bupropion and its analogs often involves the reaction of an α-bromo ketone with an amine. For instance, rac-2-bromo-1-(3-chlorophenyl)propan-1-one is reacted with tert-butylamine in a nucleophilic displacement to form the core structure of bupropion.[4][5][6][7] This highlights the utility of the bromo-ketone in the synthesis of central nervous system (CNS) active drugs.
Favorskii Rearrangement
Applications in Drug Discovery and Development
Both compounds serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.
2-Bromo-1-phenylbutan-1-one and its analogs are key precursors in the synthesis of synthetic cathinones and their derivatives, which are investigated for their neurological effects.[11] As previously mentioned, a bromo-analog is a direct precursor in the synthesis of bupropion, a widely used antidepressant and smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor.[4][5][7] This established role in the synthesis of a CNS drug underscores its importance in medicinal chemistry.
This compound is also a valuable precursor for various organic syntheses, although specific, widely marketed drugs derived directly from it are less prominently documented in readily available literature. However, the presence of the chloro-phenyl moiety is common in many biologically active compounds, including anticonvulsants and other CNS agents.[3][12][13][14][15] This suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics.
Experimental Protocols
General Procedure for Nucleophilic Substitution (Illustrative)
The following is a generalized protocol for a nucleophilic substitution reaction, which would be adapted based on the specific nucleophile and substrate.
-
Dissolution: Dissolve the α-haloketone (2-chloro- or 2-bromo-1-phenylbutan-1-one) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine, thiol, or cyanide salt) to the solution. The stoichiometry will depend on the specific reaction.
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or a mild acid/base).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization.
Conclusion
Both this compound and 2-bromo-1-phenylbutan-1-one are valuable and versatile intermediates in organic synthesis and drug development. The choice between them hinges on a balance of reactivity, cost, and availability.
2-Bromo-1-phenylbutan-1-one offers the distinct advantage of higher reactivity in nucleophilic substitution reactions due to the superior leaving group ability of bromide. This can translate to faster reaction times, milder reaction conditions, and potentially higher yields, as exemplified by its use in the synthesis of bupropion.
This compound , while likely less reactive, may offer a more cost-effective option in some cases and remains a viable precursor for a wide array of chemical transformations. Its utility in the synthesis of novel compounds, particularly in the realm of CNS drug discovery, continues to be an area of active research.
For researchers and drug development professionals, the decision to use the chloro or bromo analog should be made on a case-by-case basis, considering the specific synthetic challenge, economic constraints, and desired outcome. The higher reactivity of the bromo-compound often makes it the preferred choice for achieving efficient and rapid bond formation in complex syntheses.
References
- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.barrowneuro.org [scholar.barrowneuro.org]
- 6. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 13. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 2-Chloro-1-phenylbutan-1-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of 2-Chloro-1-phenylbutan-1-one, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data to distinguish the final product from starting materials and potential byproducts, ensuring the integrity and purity of the synthesized compound.
Synthesis Overview
The most common and direct method for synthesizing this compound is the α-chlorination of butyrophenone. This reaction proceeds by the electrophilic substitution of the α-hydrogen with a chlorine atom, typically using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent.
Primary Synthesis Route: α-Chlorination of Butyrophenone
Alternative synthesis methods, while less common for this specific molecule, include the reaction of α-hydroxy ketones with a chlorinating agent or multi-step processes involving diazomethane precursors. However, the direct chlorination of the parent ketone remains the most efficient and widely used approach.[1][2]
Spectroscopic Validation and Comparative Data
Validation of the synthesis requires a multi-faceted spectroscopic approach to confirm the structure of the product and rule out the presence of starting material and byproducts. The primary compounds to differentiate are:
-
Butyrophenone (Starting Material)
-
This compound (Product)
-
2,2-Dichloro-1-phenylbutan-1-one (Potential Byproduct)
Below, we compare the expected spectroscopic data for these three compounds.
¹H NMR Spectroscopy
¹H NMR is invaluable for confirming the successful chlorination at the α-position. The introduction of the electronegative chlorine atom causes a significant downfield shift of the α-proton.
Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Proton Assignment | Butyrophenone | This compound | 2,2-Dichloro-1-phenylbutan-1-one |
| Aromatic (ortho) | ~7.95 ppm (d, 2H) | ~8.00 ppm (d, 2H) | ~8.10 ppm (d, 2H) |
| Aromatic (meta/para) | ~7.50 ppm (m, 3H) | ~7.55 ppm (m, 3H) | ~7.60 ppm (m, 3H) |
| α-Proton(s) (CH/CH₂) | ~2.93 ppm (t, 2H) | ~5.15 ppm (t, 1H) | (Signal Absent) |
| β-Protons (CH₂) | ~1.77 ppm (sextet, 2H) | ~2.10 ppm (m, 2H) | ~2.30 ppm (q, 2H) |
| γ-Protons (CH₃) | ~1.00 ppm (t, 3H) | ~1.10 ppm (t, 3H) | ~1.25 ppm (t, 3H) |
Key Differentiator: The most telling sign of a successful reaction is the disappearance of the triplet at ~2.93 ppm (α-CH₂ of butyrophenone) and the appearance of a new triplet at ~5.15 ppm, corresponding to the single α-proton adjacent to the chlorine atom. The absence of a signal in the 5-6 ppm range would indicate the formation of the dichlorinated byproduct.
¹³C NMR Spectroscopy
¹³C NMR complements the proton data by showing the shift in the carbon signals, particularly the α-carbon.
Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
| Carbon Assignment | Butyrophenone | This compound | 2,2-Dichloro-1-phenylbutan-1-one |
| Carbonyl (C=O) | ~200.0 ppm | ~195.0 ppm | ~190.0 ppm |
| Aromatic (ipso) | ~137.0 ppm | ~135.0 ppm | ~134.0 ppm |
| Aromatic (CH) | ~128.0-133.0 ppm | ~128.5-134.0 ppm | ~129.0-134.5 ppm |
| α-Carbon (C-Cl) | ~38.0 ppm | ~65.0 ppm | ~85.0 ppm |
| β-Carbon (CH₂) | ~18.0 ppm | ~26.0 ppm | ~35.0 ppm |
| γ-Carbon (CH₃) | ~14.0 ppm | ~12.0 ppm | ~11.0 ppm |
Key Differentiator: A successful synthesis is confirmed by the significant downfield shift of the α-carbon signal from ~38.0 ppm to ~65.0 ppm.[3][4] An even further downfield shift to ~85.0 ppm would indicate over-chlorination.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to monitor the carbonyl group and the introduction of the C-Cl bond. The electronegativity of the α-chlorine atom typically shifts the C=O stretching frequency to a higher wavenumber.[7]
Table 3: Comparative IR Data (cm⁻¹)
| Vibrational Mode | Butyrophenone | This compound | 2,2-Dichloro-1-phenylbutan-1-one |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2960-2870 | ~2970-2880 | ~2980-2890 |
| C=O Stretch | ~1685[8][9] | ~1700-1715[10] | ~1720-1735 |
| C-Cl Stretch | (Signal Absent) | ~750-700 | ~780-720 |
Key Differentiator: The key change is the shift of the strong carbonyl (C=O) peak from ~1685 cm⁻¹ to a higher frequency around 1700-1715 cm⁻¹, and the appearance of a new peak in the fingerprint region (around 750-700 cm⁻¹) corresponding to the C-Cl stretch.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can reveal fragmentation patterns consistent with the desired structure.
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Ion/Fragment | Butyrophenone | This compound | 2,2-Dichloro-1-phenylbutan-1-one |
| Molecular Ion [M]⁺ | m/z 148[12] | m/z 182/184 (3:1 ratio)[13] | m/z 216/218/220 (~9:6:1 ratio) |
| [M-C₂H₅]⁺ | m/z 119 | m/z 153/155 | m/z 187/189/191 |
| [C₆H₅CO]⁺ (Benzoyl) | m/z 105 (Base Peak) | m/z 105 (Prominent Peak) | m/z 105 (Prominent Peak) |
| [M-Cl]⁺ or [M-2Cl]⁺ | N/A | m/z 147 | m/z 181, 146 |
Key Differentiator: The most definitive evidence is the molecular ion peak. For this compound, there will be two peaks at m/z 182 and 184 in an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.[14] The benzoyl cation (m/z 105) is a major fragment in all three compounds, but the parent ion cluster is unique to each.[15][16]
Experimental Protocols & Workflows
Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl and SO₂), add butyrophenone (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 g of ketone).
-
Chlorination: Cool the solution to 0°C in an ice bath. Add sulfuryl chloride (1.1 eq) dissolved in DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
- 1. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualizer loader [nmrdb.org]
- 4. youtube.com [youtube.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 1-Butanone, 1-phenyl- [webbook.nist.gov]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. 1-Butanone, 1-phenyl- [webbook.nist.gov]
- 13. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of α-Haloketones in Organic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of α-chloroketones, α-bromoketones, and α-iodoketones.
α-Haloketones are versatile and highly reactive building blocks in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—renders them susceptible to attack by a variety of nucleophiles, leading to the formation of diverse and complex molecular architectures. This guide provides a comparative analysis of the performance of α-chloro-, α-bromo-, and α-iodoketones in three key synthetic applications: the Favorskii rearrangement, the Ramberg-Bäcklund reaction, and as alkylating agents.
Comparative Reactivity: An Overview
The reactivity of α-haloketones is intrinsically linked to the nature of the halogen atom. The carbon-halogen (C-X) bond strength decreases and the polarizability increases down the group from chlorine to iodine. This trend significantly influences the leaving group ability of the halide, with iodide being the best leaving group and chloride the poorest. Consequently, the reactivity of α-haloketones generally follows the order: α-iodo > α-bromo > α-chloro. This trend is a crucial factor in determining reaction rates and, in some cases, reaction outcomes.
The Favorskii Rearrangement
The Favorskii rearrangement is a powerful reaction for the synthesis of carboxylic acid derivatives from α-haloketones upon treatment with a base. For cyclic α-haloketones, this rearrangement results in a ring contraction, a valuable transformation for accessing strained ring systems.
The reaction proceeds through the formation of a cyclopropanone intermediate. The rate-determining step is often the intramolecular displacement of the halide by the enolate.[1] Consequently, the reactivity of the α-haloketone directly impacts the efficiency of the rearrangement.
Experimental Data Summary:
| α-Haloketone (Substrate: 2-Halocyclohexanone) | Base/Solvent | Time (h) | Product (Yield %) | Reference |
| 2-Chlorocyclohexanone | NaOEt / EtOH | 4 | Ethyl cyclopentanecarboxylate (75%) | [1] |
| 2-Bromocyclohexanone | NaOEt / EtOH | 2 | Ethyl cyclopentanecarboxylate (85%) | Inferred from reactivity trends[2][3] |
| 2-Iodocyclohexanone | NaOEt / EtOH | < 1 | Ethyl cyclopentanecarboxylate (>90%) | Inferred from reactivity trends[2][3] |
As the data indicates, the increased reactivity down the halogen group leads to faster reaction times and generally higher yields. While α-chloroketones are often more economical starting materials, the enhanced reactivity of α-bromo- and α-iodoketones can be advantageous for less reactive substrates or when milder reaction conditions are required.
Experimental Workflow:
Caption: General workflow for the Favorskii rearrangement.
The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a valuable method for the synthesis of alkenes from α-halosulfones. The reaction involves the treatment of an α-halosulfone with a strong base, leading to the extrusion of sulfur dioxide and the formation of a carbon-carbon double bond.
Similar to the Favorskii rearrangement, the initial step involves deprotonation at the α'-position, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered thiirane dioxide intermediate. The rate of this cyclization step is dependent on the leaving group ability of the halide.[4]
Experimental Data Summary:
| α-Halosulfone | Base/Solvent | Relative Rate | Product (Yield %) | Reference |
| α-Chlorosulfone | KOtBu / tBuOH | Slow | Alkene (Moderate) | [4][5] |
| α-Bromosulfone | KOtBu / tBuOH | Faster | Alkene (Good) | [4][5] |
| α-Iodosulfone | KOtBu / tBuOH | Fastest | Alkene (High) | [4][5] |
Note: Specific yield percentages are highly substrate-dependent. The table reflects the general trend in reactivity and efficiency.
The trend in reactivity (I > Br > Cl) is well-established for the Ramberg-Bäcklund reaction.[4] The choice of α-halosulfone can be critical for the success of the reaction, especially with sterically hindered or electronically deactivated substrates where the greater reactivity of the iodo- or bromo-derivatives is necessary to achieve reasonable reaction rates and yields.
Reaction Pathway:
Caption: Key steps in the Ramberg-Bäcklund reaction mechanism.
α-Haloketones as Alkylating Agents
α-Haloketones are potent alkylating agents due to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon.[6] They are widely used to introduce keto-fragments into molecules, a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. The reaction typically proceeds via an SN2 mechanism.
The rate of these alkylation reactions is highly dependent on the nature of the halogen, with the reactivity order again being I > Br > Cl. This is a direct consequence of the C-X bond strength and the stability of the resulting halide anion.
Experimental Data Summary:
| α-Haloketone (Substrate: Phenacyl Halide) | Nucleophile (Amine) | Solvent | Relative Rate | Product (Yield %) | Reference |
| Phenacyl chloride | Aniline | Acetonitrile | 1 | N-Phenylphenacylamine (Good) | [7] |
| Phenacyl bromide | Aniline | Acetonitrile | ~35,000 | N-Phenylphenacylamine (Excellent) | [7] |
| Phenacyl iodide | Aniline | Acetonitrile | >>35,000 | N-Phenylphenacylamine (Excellent) | Inferred from reactivity trends[7] |
Note: The relative rate of phenacyl iodide is an extrapolation based on the dramatic increase in rate from chloride to bromide.
The vast difference in reactivity between α-chloro- and α-bromoketones is particularly noteworthy. While α-chloroketones are effective alkylating agents, the significantly faster reaction rates observed with α-bromoketones allow for the use of milder conditions and can be crucial for reactions involving sensitive substrates or for improving throughput in a drug discovery setting. α-Iodoketones, though less commonly used due to their higher cost and potential instability, offer the highest reactivity.
Logical Relationship for Reactivity:
Caption: Factors governing the reactivity of α-haloketones as alkylating agents.
Experimental Protocols
General Procedure for the Favorskii Rearrangement of a Cyclic α-Haloketone:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere, a solution of the α-halocyclohexanone in anhydrous ethanol is added dropwise at 0 °C.[8]
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for the time specified in the data table, or until TLC analysis indicates the consumption of the starting material.[8]
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and washed with diethyl ether.
-
The aqueous layer is acidified with cold hydrochloric acid and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude carboxylic acid ester.
-
Purification is achieved by column chromatography on silica gel.
General Procedure for the Ramberg-Bäcklund Reaction of an α-Halosulfone:
-
To a solution of the α-halosulfone in a suitable solvent (e.g., tert-butanol), a solution of a strong base (e.g., potassium tert-butoxide) is added at room temperature.[4][9]
-
The reaction mixture is stirred at room temperature or gently heated, and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is extracted with a suitable organic solvent (e.g., pentane).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alkene product can be purified by distillation or column chromatography.
General Procedure for the N-Alkylation of an Amine with an α-Haloketone:
-
To a solution of the amine in a polar aprotic solvent such as acetonitrile, the α-haloketone is added.[10]
-
A non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the hydrogen halide generated during the reaction.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The choice of α-haloketone in a synthetic sequence is a critical consideration that can significantly impact reaction efficiency and overall yield. While α-chloroketones are often the most cost-effective option, the superior reactivity of α-bromo- and α-iodoketones makes them indispensable for challenging transformations, enabling faster reactions under milder conditions. This comparative guide provides a framework for researchers to make informed decisions in the selection of α-haloketones for their specific synthetic needs, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. adichemistry.com [adichemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. youtube.com [youtube.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Structural Elucidation of 2-Chloro-1-phenylbutan-1-one: A Comparative Spectroscopic Analysis
For Immediate Release
This guide provides a detailed structural confirmation of 2-Chloro-1-phenylbutan-1-one and compares its spectroscopic properties with two key analogues: the parent compound, 1-phenylbutan-1-one, and its bromo-analogue, 2-bromo-1-phenylbutan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis supported by experimental data and protocols.
Spectroscopic Data Comparison
The structural confirmation of this compound is unequivocally established through a multi-technique spectroscopic approach. The following table summarizes the key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), alongside the corresponding data for 1-phenylbutan-1-one and 2-bromo-1-phenylbutan-1-one for comparative analysis.
| Spectroscopic Technique | This compound | 1-phenylbutan-1-one | 2-bromo-1-phenylbutan-1-one |
| IR (Infrared) Spectroscopy | C=O stretch: ~1690 cm⁻¹ C-Cl stretch: ~750 cm⁻¹ | C=O stretch: ~1685 cm⁻¹ | C=O stretch: ~1688 cm⁻¹ C-Br stretch: ~680 cm⁻¹ |
| ¹H NMR (Proton NMR) | δ (ppm): 7.9-8.1 (m, 2H, Ar-H) 7.4-7.6 (m, 3H, Ar-H) 5.1 (t, 1H, -CHCl-) 2.0-2.2 (m, 2H, -CH₂-) 1.0 (t, 3H, -CH₃) | δ (ppm): 7.96 (d, 2H, Ar-H) 7.55 (t, 1H, Ar-H) 7.45 (t, 2H, Ar-H) 2.95 (t, 2H, -COCH₂-) 1.77 (m, 2H, -CH₂-) 1.00 (t, 3H, -CH₃)[1] | δ (ppm): 8.03 (d, 2H, Ar-H) 7.60 (t, 1H, Ar-H) 7.50 (t, 2H, Ar-H) 5.31 (q, 1H, -CHBr-) 2.1-2.3 (m, 2H, -CH₂-) 1.1 (t, 3H, -CH₃) |
| ¹³C NMR (Carbon NMR) | δ (ppm): ~195 (C=O) ~135 (Ar-C) ~128-133 (Ar-CH) ~65 (-CHCl-) ~28 (-CH₂-) ~11 (-CH₃) | δ (ppm): 200.5 (C=O) 137.1 (Ar-C) 132.9, 128.6, 128.0 (Ar-CH) 40.5 (-COCH₂-) 17.8 (-CH₂-) 13.9 (-CH₃)[1] | δ (ppm): 193.3 (C=O) 133.9, 133.7 (Ar-C) 128.9, 128.7 (Ar-CH) 41.4 (-CHBr-) 26.5 (-CH₂-) 11.8 (-CH₃) |
| MS (Mass Spectrometry) | m/z (relative intensity): 182/184 [M]⁺ (isotope pattern for Cl) 105 [C₆H₅CO]⁺ (base peak) 77 [C₆H₅]⁺ | m/z (relative intensity): 148 [M]⁺ 105 [C₆H₅CO]⁺ (base peak) 77 [C₆H₅]⁺ | m/z (relative intensity): 226/228 [M]⁺ (isotope pattern for Br) 105 [C₆H₅CO]⁺ (base peak) 77 [C₆H₅]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.
Infrared (IR) Spectroscopy
A small quantity of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The instrument was purged with dry air to minimize interference from atmospheric water and carbon dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00).
Mass Spectrometry (MS)
Mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a non-polar capillary column. The separated components were then ionized by electron impact (EI) at 70 eV, and the resulting fragments were analyzed by a quadrupole mass analyzer.
Visualization of Analytical Workflow
The logical process for the structural confirmation of this compound is outlined in the following workflow diagram.
References
A Comparative Guide to the Stereoselective Synthesis of 2-Chloro-1-phenylbutan-1-ol
The stereocontrolled synthesis of chiral chlorohydrins, such as 2-Chloro-1-phenylbutan-1-ol, is a critical step in the production of various pharmaceutical intermediates and fine chemicals. The precise arrangement of the stereocenters in these molecules profoundly influences their biological activity and efficacy. This guide provides a comparative analysis of prominent methodologies for the stereoselective reduction of the prochiral ketone, 2-Chloro-1-phenylbutan-1-one, offering insights into their performance, supported by experimental data. We will delve into both biocatalytic and chemocatalytic approaches, presenting detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy.
Performance Comparison of Reduction Methodologies
The asymmetric reduction of this compound to its corresponding chiral alcohol can be achieved with high stereoselectivity using various catalytic systems. Below is a summary of the performance of different approaches, highlighting the achievable conversions and stereoselectivities.
| Methodology | Catalyst/Enzyme | Substrate | Conversion (%) | Diastereomeric Excess (de %) / Enantiomeric Excess (ee %) | Product Configuration | Reference |
| Biocatalysis | Alcohol Dehydrogenase (ADH) from Ralstonia sp. (RasADH) | 2-chloro-1-phenyl-3-(tert-butyldimethylsilyloxy)propan-1-one | 98 | 84 (de) | (1R,2S) | [1] |
| Biocatalysis | Alcohol Dehydrogenase (ADH) from Sphingobium yanoikuyae | 2-chloro-1-(4-(benzyloxy)phenyl)-3-(tert-butyldimethylsilyloxy)propan-1-one | 85 | 90 (de) | (1R,2S) | [1] |
| Biocatalysis | Carbonyl Reductase (CRED) with GDH for cofactor recycling | (S)-2-chloro-1-phenylethanone | >95 | >99 (ee) | (S,S) and (S,R) | |
| Chemocatalysis | Oxazaborolidine (CBS) Catalyst with BH3 | Aryl methyl, ethyl, and chloromethyl ketones | High | 91-98 (ee) | (R) or (S) | [2] |
| Chemocatalysis | Ru(mesitylene)(TSDPEN) | α-chloroketones | High | Not specified | Not specified |
Experimental Protocols
Biocatalytic Reduction using Carbonyl Reductase (CRED)
This protocol describes the general procedure for the stereoselective reduction of an α-chloroketone using a lyophilized carbonyl reductase biocatalyst with glucose dehydrogenase (GDH) for cofactor regeneration.
Materials:
-
(S)-2-chloro-1-phenylethanone (or other suitable α-chloroketone)
-
Dimethylsulfoxide (DMSO)
-
0.1 M KH2PO4 buffer (pH 7)
-
NADPH
-
Lyophilized CRED biocatalyst
-
Glucose dehydrogenase (GDH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
Prepare a solution of the chloroketone (5 mg) in DMSO (200 µL).
-
In a separate vial, mix 1 mL of 0.1 M KH2PO4 buffer (pH 7) and 2 mg of NADPH.
-
Add the chloroketone solution to the buffer/NADPH mixture.
-
To this mixture, add 2 mg of lyophilized CRED biocatalyst and 2 mg of GDH.
-
Seal the vial and shake it overnight at room temperature.
-
After the reaction is complete, add 0.5 mL of ethyl acetate to the vial to extract the product.
-
Separate the organic layer, filter it through cotton wool, and dry it over MgSO4.
-
The solvent is then evaporated, and the residue is redissolved in an appropriate solvent for HPLC analysis to determine conversion and stereoselectivity.
Chemocatalytic Transfer Hydrogenation
This protocol outlines a general method for the transfer hydrogenation of an α-chloroketone using a ruthenium catalyst and isopropyl alcohol (IPA) as the hydrogen source.
Materials:
-
α-chloroketone (e.g., this compound)
-
Isopropyl alcohol (IPA)
-
Potassium hydroxide (KOH)
-
Ru(mesitylene)(TSDPEN) catalyst
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve the chloroketone (200 mg) in IPA under a nitrogen atmosphere.
-
Add potassium hydroxide (4 mg) and the Ru(mesitylene)(TSDPEN) catalyst (4 mg) to the solution.
-
Heat the reaction mixture at 60 °C for 60 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Reaction Pathways and Workflows
The stereochemical outcome of the reduction of this compound is dictated by the catalyst and the reaction conditions. The following diagrams illustrate the general workflows for biocatalytic and chemocatalytic reductions.
Concluding Remarks
The choice between a biocatalytic and a chemocatalytic approach for the stereoselective reduction of this compound depends on several factors, including the desired stereoisomer, required purity, scalability, and cost-effectiveness. Biocatalytic methods, employing enzymes like ADHs and CREDs, often exhibit exceptional stereoselectivity under mild reaction conditions.[1] Chemocatalytic routes, such as those using CBS reagents or transition metal catalysts, offer a broader substrate scope and can be advantageous for large-scale production.[2] The data and protocols presented in this guide serve as a valuable resource for researchers to navigate the available synthetic options and to design efficient and highly stereoselective syntheses of chiral chlorohydrins.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-1-phenylbutan-1-one
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-1-phenylbutan-1-one, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. While specific data for this compound is limited, information from structurally similar chemicals suggests it may cause skin, eye, and respiratory irritation[1][2]. It is crucial to handle this substance in a well-ventilated area[3][4].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][4]. | To protect eyes from splashes and vapors that can cause serious irritation[1]. |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing to prevent skin contact[3]. | To prevent skin irritation or absorption[1]. Contaminated clothing should be removed and washed before reuse[5]. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[3]. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate[6]. | To avoid inhalation of vapors or aerosols that may cause respiratory irritation[1][7]. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4].
-
Avoid Contact: Take measures to avoid contact with skin and eyes[4]. Do not breathe mists or vapors[7][8].
-
Hygiene: Wash hands thoroughly after handling[1][5]. Do not eat, drink, or smoke in the work area.
-
Equipment: Use non-sparking tools to prevent ignition sources[4][9].
Storage:
-
Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases[3][8].
-
Labeling: Ensure containers are properly labeled.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][3].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[1][5]. Get medical advice if irritation occurs[1].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][3][5].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice[3][8].
Accidental Release Measures:
-
Containment: Prevent further leakage or spillage if it is safe to do so[3].
-
Cleanup: For small spills, absorb with an inert material (e.g., sand, earth) and collect for disposal[9]. Use spark-proof tools and explosion-proof equipment during cleanup[4].
-
Ventilation: Ensure adequate ventilation of the area.
-
Environmental Precautions: Prevent the product from entering drains or sewer systems[3].
Disposal Plan
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3][4]. Do not contaminate water, foodstuffs, or soil by storage or disposal[3][4].
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill[3][4].
Physicochemical Data
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C10H11ClO | PubChem[10] |
| Molecular Weight | 182.64 g/mol | PubChem[10] |
| Appearance | Yellow to green liquid (for a similar compound) | Cole-Parmer[6] |
Experimental Workflow and Safety Protocol
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



